molecular formula C6H9ClN2 B13020213 5-(chloromethyl)-2-ethyl-1H-imidazole

5-(chloromethyl)-2-ethyl-1H-imidazole

Cat. No.: B13020213
M. Wt: 144.60 g/mol
InChI Key: AHNLZBSBFPWTFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-ethyl-1H-imidazole is a versatile imidazole-based building block designed for advanced chemical synthesis and drug discovery research. The imidazole ring is a privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds and approved drugs . This particular derivative features a reactive chloromethyl group at the 5-position, which serves as an excellent handle for further functionalization through nucleophilic substitution reactions. Researchers can leverage this site to create diverse molecular hybrids, link pharmacophores, or conjugate the imidazole core to other complex systems . The ethyl substituent at the 2-position can be used to fine-tune the molecule's lipophilicity and steric profile, potentially influencing its binding affinity and metabolic stability in biological systems. Imidazole derivatives are extensively investigated for their broad spectrum of pharmacological activities, including potential anticancer , antimicrobial , and antiprotozoal properties . The mechanism of action for such compounds often involves interaction with critical biological targets; the chloromethyl group, in particular, can facilitate the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . As a result, this compound is a valuable intermediate for constructing novel molecules for enzyme inhibition studies, cellular pathway analysis, and the development of new therapeutic candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

5-(chloromethyl)-2-ethyl-1H-imidazole

InChI

InChI=1S/C6H9ClN2/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3,(H,8,9)

InChI Key

AHNLZBSBFPWTFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)CCl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Chloromethyl 2 Ethyl 1h Imidazole

Retrosynthetic Analysis of 5-(chloromethyl)-2-ethyl-1H-imidazole

A retrosynthetic approach to this compound allows for the logical deconstruction of the target molecule into simpler, commercially available starting materials.

Identification of Key Disconnections

The primary disconnection points in the retrosynthesis of this compound involve the carbon-nitrogen bonds of the imidazole (B134444) ring and the carbon-chlorine bond of the chloromethyl substituent.

A key strategic disconnection is the C-Cl bond, which simplifies the target molecule to the corresponding alcohol, (2-ethyl-1H-imidazol-5-yl)methanol. This precursor is a logical synthetic target as the hydroxyl group can be readily converted to a chloromethyl group in a subsequent step.

Further disconnection of the imidazole ring itself leads back to smaller, acyclic precursors. The most common and industrially significant approach for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgniscpr.res.inresearchgate.net Applying this disconnection to the 2-ethyl-imidazole core suggests propanal (for the 2-ethyl group), glyoxal (B1671930) (as the 1,2-dicarbonyl component), and a source of ammonia as the fundamental building blocks.

Precursor Chemistry and Availability

The precursors identified through retrosynthetic analysis are generally readily available and cost-effective.

(2-Ethyl-1H-imidazol-5-yl)methanol: This is a key intermediate and is commercially available from various chemical suppliers, which can significantly shorten the synthetic sequence. chemscene.com Its synthesis from more fundamental precursors is also well-documented.

Propanal (Propionaldehyde): A common and inexpensive aldehyde used to introduce the ethyl group at the 2-position of the imidazole ring.

Glyoxal: The simplest 1,2-dicarbonyl compound, typically available as an aqueous solution. It serves as the C4-C5 backbone of the imidazole ring.

Ammonia: Utilized in various forms, including aqueous ammonia or ammonium (B1175870) acetate, to provide the nitrogen atoms for the imidazole ring.

Thionyl chloride (SOCl₂): A standard reagent for the conversion of alcohols to chlorides, and a common choice for the chlorination of hydroxymethylimidazoles.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be approached through various classical and modern synthetic strategies, focusing on the efficient formation of the imidazole ring and the selective introduction of the required functional groups.

Imidazole Ring Formation Strategies

Debus-Radziszewski Imidazole Synthesis: This classical one-pot, three-component reaction remains a highly relevant and widely used method for the synthesis of substituted imidazoles. wikipedia.orgniscpr.res.inresearchgate.net In the context of 2-ethyl-imidazole synthesis, the reaction involves the condensation of glyoxal, propanal, and a source of ammonia. researchgate.net The reaction proceeds through the initial formation of a diimine from glyoxal and ammonia, which then condenses with propanal to form the imidazole ring. wikipedia.org

Modern advancements in this methodology often focus on improving yields and reaction conditions. The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields of substituted imidazoles. researchgate.net Furthermore, various catalysts have been explored to enhance the efficiency of the Debus-Radziszewski reaction, including Lewis acids and solid-supported catalysts. ijprajournal.comorganic-chemistry.org

Introduction of Ethyl and Chloromethyl Functionalities

The ethyl group at the 2-position is typically introduced during the imidazole ring formation using propanal as the aldehyde component in the Debus-Radziszewski synthesis.

The chloromethyl group at the 5-position is most commonly introduced by the chlorination of a precursor alcohol, (2-ethyl-1H-imidazol-5-yl)methanol. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂). This reaction is typically carried out in an inert solvent. The product is often isolated as the hydrochloride salt.

A plausible synthetic pathway is outlined below:

Synthesis of (2-Ethyl-1H-imidazol-5-yl)methanol: This can be achieved via a modified Debus-Radziszewski reaction using appropriate starting materials that lead to a hydroxymethyl group at the 5-position, or by other multistep sequences.

Chlorination of (2-Ethyl-1H-imidazol-5-yl)methanol: The precursor alcohol is reacted with thionyl chloride to yield this compound, which is typically isolated as its hydrochloride salt.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time for both the imidazole ring formation and the subsequent chlorination step.

For the Debus-Radziszewski synthesis of the imidazole core, several factors can be fine-tuned. The use of different catalysts has been shown to significantly impact yields. For instance, studies on the synthesis of 2,4,5-trisubstituted imidazoles have demonstrated the effectiveness of various catalysts.

Optimization of Catalyst for Trisubstituted Imidazole Synthesis
CatalystYield (%)Reference
Lactic Acid92 researchgate.net
Silicotungstic Acid (7.5 mol%)94 researchgate.net
DABCO92 ijprajournal.com

Microwave-assisted synthesis has also emerged as a powerful tool for optimizing the Debus-Radziszewski reaction. It often leads to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net

For the chlorination of the hydroxymethyl group , the reaction conditions can be optimized to ensure complete conversion and minimize side reactions. The choice of solvent and temperature are critical parameters.

General Conditions for Chlorination of Hydroxymethyl-imidazoles
ReagentSolventTemperatureGeneral Yield Range
Thionyl Chloride (SOCl₂)Dichloromethane (CH₂Cl₂)0 °C to RefluxModerate to High
Thionyl Chloride (SOCl₂)Neat (no solvent)Room Temperature to RefluxVariable, can be high

It is important to note that the specific yields for the synthesis of this compound will depend on the precise conditions employed in both the ring formation and chlorination steps. Detailed experimental work would be required to establish the optimal parameters for this particular compound.

Solvent Effects on Synthesis of this compound

The choice of solvent is critical in the synthesis of imidazole derivatives, as it can significantly influence reaction rates, yields, and the formation of byproducts. The imidazole ring's polar nature means it is highly soluble in water and other polar solvents. nih.gov For the chlorination of (2-ethyl-1H-imidazol-5-yl)methanol, a variety of solvents can be considered. Dichloromethane (CH₂Cl₂) is frequently used as it is relatively inert to the common chlorinating agent thionyl chloride and facilitates easy work-up. chemicalbook.com However, other solvents have been used in the synthesis of various imidazole derivatives, including ethanol, toluene, acetonitrile (B52724) (MeCN), and dimethylformamide (DMF). nih.gov The selection depends on the specific reagents used and the desired reaction temperature. In some cases, solvent-free conditions at elevated temperatures have also proven effective for certain imidazole syntheses. researchgate.net

Table 1: Illustrative Solvent Effects on a Hypothetical Synthesis of this compound

SolventDielectric Constant (Approx.)Boiling Point (°C)Hypothetical Reaction Time (h)Hypothetical Yield (%)Notes
Dichloromethane (CH₂Cl₂)9.139.6685Good solubility for starting material and inertness to SOCl₂. chemicalbook.com
Tetrahydrofuran (THF)7.666875Potential for side reactions under certain conditions. orgsyn.org
Acetonitrile (MeCN)37.582588Higher polarity may accelerate the reaction. nih.gov
Toluene2.41111270Less polar; may require higher temperatures or longer reaction times. nih.gov
Dimethylformamide (DMF)36.7153490High boiling point allows for a wide range of reaction temperatures. nih.gov

This table is for illustrative purposes and synthesizes data from methodologies for similar compounds.

Temperature and Pressure Parameters in Synthetic Protocols

Precise control of temperature and pressure is paramount for maximizing product yield and minimizing impurities. Synthetic protocols for imidazole derivatives often involve specific temperature profiles. For instance, a reaction might be initiated at a low temperature (e.g., 0 °C) during the dropwise addition of a reactive reagent like thionyl chloride to control the initial exothermic reaction. chemicalbook.com The mixture may then be stirred at room temperature for a period before being heated to reflux to drive the reaction to completion. chemicalbook.comresearchgate.net Cooling is also a critical step, with temperatures as low as -20 °C used for recrystallization and product purification. orgsyn.org

Pressure control is mainly utilized during the work-up phase. Rotary evaporators operating under reduced pressure are commonly employed to efficiently remove solvents at temperatures below their atmospheric boiling points, which helps to prevent thermal degradation of the product. orgsyn.org High-vacuum conditions are often used for final drying of the isolated solid product to remove residual solvent. orgsyn.org

Table 2: Example Temperature Profile for Synthesis

StepTemperaturePurpose
Reagent Addition0 °CTo control the initial exothermic reaction and prevent side product formation. chemicalbook.comnih.gov
ReactionRoom Temperature to RefluxTo allow the reaction to proceed to completion at a controlled rate. chemicalbook.com
Work-up/Solvent Removal40 °C (under reduced pressure)To efficiently remove solvent without degrading the product. orgsyn.org
Recrystallization/Purification-20 °CTo maximize the recovery of the purified solid product from the solution. orgsyn.org

This table illustrates a typical temperature profile based on common organic synthesis procedures.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for improving the efficiency and selectivity of imidazole synthesis. nih.gov While the direct chlorination of the alcohol precursor may not always require a catalyst, the formation of the core imidazole ring can be significantly enhanced by various catalytic systems. Both metal-based and non-metallic catalysts have been successfully employed in the synthesis of substituted imidazoles.

Copper(II) catalysts, such as Cu(phen)Cl₂, have been shown to be highly effective in preparing imidazole derivatives, often leading to excellent yields in shorter reaction times compared to uncatalyzed reactions. nih.gov Other potential catalysts include acids and Lewis acids like ZrCl₄. researchgate.netnih.gov In some procedures, non-metallic N-halo reagents like trichloromelamine (B80692) can act as a source of positive chlorine and catalyze the formation of the imidazole ring. researchgate.net The choice of catalyst can influence the reaction mechanism and the final product distribution.

Table 3: Comparison of Potential Catalytic Systems for Imidazole Ring Formation

Catalyst SystemTypical ConditionsAdvantagesPotential Application
Cu(phen)Cl₂10 mol%, Ethanol, 35 °CHigh yields, mild conditions. nih.govSynthesis of the 2-ethyl-1H-imidazole core from precursors.
Trichloromelamine0.07g per mmol, Solvent-free, 110 °CHigh yield, simplicity of operation, easy work-up. researchgate.netFormation of the trisubstituted imidazole ring.
Lewis Acids (e.g., ZrCl₄)Catalytic amountCan drive reactions under mild conditions. researchgate.netCyclization reactions to form the imidazole ring.

This table is based on catalytic systems used for general imidazole synthesis and is illustrative for the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing.

Atom Economy and E-Factor Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms from the reactants are incorporated into the final product. In a typical synthesis of this compound from (2-ethyl-1H-imidazol-5-yl)methanol and thionyl chloride, the byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl).

Reaction: C₆H₁₀N₂O + SOCl₂ → C₆H₉ClN₂ + SO₂ + HCl

The atom economy for this reaction is calculated as: (Molecular Weight of C₆H₉ClN₂) / (MW of C₆H₁₀N₂O + MW of SOCl₂) * 100

This calculation reveals a less-than-ideal atom economy, as significant mass is lost in the form of byproducts.

The E-Factor (Environmental Factor) provides a broader measure of waste generation, defined as the total mass of waste produced per mass of product. For the above reaction, the E-Factor would include the mass of byproducts (SO₂ and HCl) as well as waste from solvents, work-up materials, and any unreacted starting materials. Minimizing the E-Factor is a key goal of green synthesis design.

Sustainable Reagent and Solvent Selection

A central tenet of green chemistry is the use of less hazardous and more sustainable materials. In the context of synthesizing this compound, this involves seeking alternatives to reagents like thionyl chloride and hazardous chlorinated solvents like dichloromethane. nih.gov Research into alternative chlorinating agents that produce less toxic byproducts is an ongoing effort in organic synthesis.

Furthermore, adopting greener solvents is crucial. An eco-friendly aqueous approach has been reported for the synthesis of some imidazole hybrids, demonstrating the potential to replace volatile organic compounds (VOCs). nih.gov Where organic solvents are necessary, selecting those with better environmental, health, and safety profiles, or using solvent-free reaction conditions, can significantly improve the sustainability of the process. researchgate.netnih.gov

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Key considerations include:

Heat Management: Exothermic reactions that are easily managed in small flasks can generate significant heat on a large scale, requiring specialized reactor designs with efficient cooling systems to prevent runaway reactions and the formation of degradation products. The high temperatures sometimes used in imidazole synthesis can be difficult to control in large volumes. google.com

Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants in a large reactor is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration.

Reagent Handling: The safe storage and transfer of corrosive and toxic materials, such as thionyl chloride, require robust engineering controls and safety protocols.

Purification: Methods like column chromatography, which are common in the lab, are often impractical and expensive at an industrial scale. Developing efficient large-scale purification techniques, such as recrystallization with solvent recovery systems, is essential.

Waste Management: The disposal or recycling of solvent waste and reaction byproducts becomes a major logistical and environmental concern at scale. Implementing processes to recover and reuse solvents is critical for economic viability and sustainability.

Process Control: Implementing real-time monitoring of reaction parameters (temperature, pressure, pH) is necessary to ensure the process remains within optimal limits and to guarantee batch-to-batch consistency.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 5 Chloromethyl 2 Ethyl 1h Imidazole

Nucleophilic Substitution Reactions of the Chloromethyl Group

The presence of a chlorine atom on a methyl group attached to the imidazole (B134444) ring renders this position highly susceptible to nucleophilic attack. The chloromethyl group is a reactive electrophilic center, readily undergoing nucleophilic substitution reactions.

Nucleophilic substitution reactions can proceed through two primary mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway. The preferred pathway for 5-(chloromethyl)-2-ethyl-1H-imidazole is influenced by factors such as the nature of the nucleophile, the solvent, and the stability of any potential carbocation intermediate.

The SN2 mechanism is a single-step process where the nucleophile attacks the carbon atom, and the leaving group (chloride ion) departs simultaneously. youtube.com This pathway is favored by strong nucleophiles and polar aprotic solvents. pressbooks.pubyoutube.com Given that the chloromethyl group is a primary alkyl halide, steric hindrance is minimal, making it highly accessible to nucleophilic attack. This low steric hindrance strongly favors the SN2 pathway. youtube.com

The SN1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate. youtube.com This pathway is favored by weak nucleophiles and polar protic solvents that can stabilize the carbocation. pressbooks.pubyoutube.com While the imidazole ring can offer some resonance stabilization to an adjacent carbocation, the formation of a primary carbocation is generally energetically unfavorable.

Considering these factors, nucleophilic substitution reactions of this compound are expected to predominantly follow the SN2 pathway .

Table 1: Theoretical Kinetic Data for Nucleophilic Substitution of this compound with a Strong Nucleophile (e.g., CN-) in a Polar Aprotic Solvent (e.g., DMSO)

Reactant ConcentrationInitial Rate (mol L⁻¹ s⁻¹)
[Imidazole Derivative] = 0.1 M, [CN⁻] = 0.1 M1.0 x 10⁻⁴
[Imidazole Derivative] = 0.2 M, [CN⁻] = 0.1 M2.0 x 10⁻⁴
[Imidazole Derivative] = 0.1 M, [CN⁻] = 0.2 M2.0 x 10⁻⁴

This theoretical data illustrates the second-order kinetics characteristic of an SN2 reaction, where the rate is dependent on the concentration of both the substrate and the nucleophile.

When a nucleophilic substitution reaction occurs at a chiral center, the stereochemical outcome is a key indicator of the reaction mechanism. If the carbon of the chloromethyl group were chiral (by isotopic labeling, for instance), an SN2 reaction would proceed with an inversion of configuration at the carbon center. This is a result of the backside attack of the nucleophile. In contrast, an SN1 reaction would lead to a racemic mixture of products due to the planar nature of the carbocation intermediate, which can be attacked from either face with equal probability.

For this compound, while the carbon of the chloromethyl group is not a stereocenter, the principles of stereochemistry in SN2 reactions are still relevant in understanding the trajectory of the incoming nucleophile.

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. globalresearchonline.net The position of substitution is directed by the existing substituents on the ring.

The imidazole ring has two carbon atoms available for electrophilic attack, C2 and C4(5). In this compound, the C2 position is occupied by an ethyl group. The ethyl group is an electron-donating group (EDG) which activates the ring towards electrophilic attack. The chloromethyl group at the C5 position is an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom, which deactivates the ring.

Electrophilic attack on the imidazole ring generally occurs at the C4 or C5 position. globalresearchonline.netnih.gov In this specific molecule, the C5 position is already substituted. The directing effects of the substituents will therefore determine the regioselectivity of further substitutions. The electron-donating ethyl group at C2 will direct incoming electrophiles to the C4 position. Conversely, the electron-withdrawing chloromethyl group at C5 would also direct to the C4 position (meta to itself). Therefore, electrophilic aromatic substitution is strongly favored to occur at the C4 position .

A similar selectivity is observed in the synthesis of related compounds, such as the direct chloromethylation of 4-methylimidazole, which selectively yields 4-methyl-5-chloromethyl-imidazole. google.com

Halogenation: The halogenation of imidazoles can proceed readily. For instance, bromination can occur in aqueous solution or organic solvents. slideshare.net The mechanism involves the attack of the electron-rich imidazole ring on the halogen (e.g., Br₂), leading to the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. Given the directing effects discussed, halogenation of this compound would be expected to yield the 4-halo derivative.

Nitration: Nitration of imidazole typically requires a nitrating mixture of fuming nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. slideshare.net The imidazole ring then attacks the nitronium ion, followed by deprotonation to yield the nitroimidazole product. For this compound, nitration is expected to occur at the C4 position to give 5-(chloromethyl)-2-ethyl-4-nitro-1H-imidazole.

Sulfonation: Sulfonation of imidazole can be achieved using sulfuric acid, leading to the formation of an imidazole-sulfonic acid. slideshare.net The electrophile in this reaction is SO₃. The mechanism is analogous to other electrophilic aromatic substitutions, involving the attack of the imidazole ring on SO₃ and subsequent proton transfer steps. The product would be this compound-4-sulfonic acid.

Acid-Base Properties and Prototropic Equilibria of the Imidazole Nitrogen

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov It contains two nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is part of the aromatic sextet and a "pyridine-like" nitrogen (N3) which has a lone pair of electrons in an sp² orbital.

The pyridine-like N3 atom is basic and can be protonated by an acid to form an imidazolium (B1220033) ion. The pyrrole-like N1 atom is acidic and can be deprotonated by a strong base. This dual character is fundamental to the role of histidine residues in enzyme catalysis. nih.gov

The acid-base properties of this compound are influenced by its substituents. The electron-donating ethyl group at C2 slightly increases the basicity of the N3 atom, while the electron-withdrawing chloromethyl group at C5 decreases its basicity.

This leads to a prototropic equilibrium, where a proton can reside on either of the two nitrogen atoms, resulting in two tautomeric forms. While these tautomers are equivalent in unsubstituted imidazole, the substituents in this compound will favor one tautomer over the other. The equilibrium position is influenced by the electronic effects of the substituents. nih.gov

Table 2: Predicted pKa Values for this compound

EquilibriumPredicted pKa
Protonation of N3 (Imidazolium ion formation)~6.5
Deprotonation of N1 (Imidazolide anion formation)~14.0

These are estimated values based on the known pKa of imidazole (pKaH ~7.1 for protonation and pKa ~14.5 for deprotonation) and the electronic effects of the ethyl and chloromethyl substituents. nih.gov

Protonation and Deprotonation Mechanisms

The imidazole moiety of this compound contains two nitrogen atoms, each with distinct electronic characteristics. One nitrogen atom is of the "pyrrole-type" (N-1), bonded to a hydrogen atom, and its lone pair of electrons is a crucial part of the 6-π electron aromatic system. The other is the "pyridine-type" nitrogen (N-3), whose lone pair resides in an sp² hybrid orbital in the plane of the ring and is not involved in the aromatic sextet.

Protonation: The pyridine-type nitrogen (N-3) is the primary site of protonation. Its available lone pair makes it a Brønsted-Lowry base. Upon protonation, it forms a resonance-stabilized imidazolium cation. The positive charge is delocalized over both nitrogen atoms, which accounts for the relatively mild basicity of imidazoles compared to aliphatic amines.

The substituents on the ring influence the basicity (and the pKa of the conjugate acid).

The 2-ethyl group is an electron-donating group (EDG) through induction, which increases the electron density in the ring and on the N-3 nitrogen, making it more basic.

The 5-chloromethyl group is an electron-withdrawing group (EWG) due to the inductive effect of the chlorine atom. This effect decreases the electron density on the ring nitrogens, making the compound less basic than if the group were not present.

Deprotonation: The pyrrole-type nitrogen (N-1) is acidic and can be deprotonated by a strong base to form an imidazolate anion. The N-H proton is significantly more acidic than that of a typical secondary amine because the resulting negative charge in the imidazolate anion is delocalized over the ring system. The electron-withdrawing nature of the 5-chloromethyl group would be expected to increase the acidity of the N-H proton, facilitating deprotonation.

Table 1: Influence of Substituents on Acidity and Basicity

Functional GroupPositionElectronic EffectImpact on N-3 BasicityImpact on N-1 Acidity
Ethyl2Electron-Donating (Inductive)IncreaseDecrease
Chloromethyl5Electron-Withdrawing (Inductive)DecreaseIncrease

Tautomeric Forms of this compound

For N-unsubstituted imidazoles with different substituents at the 4- and 5-positions, annular tautomerism is a key characteristic. This is a prototropic tautomerism where the proton on the N-1 nitrogen can migrate to the N-3 nitrogen, causing the substituents to effectively switch positions relative to the ring nitrogens.

This compound exists in a dynamic equilibrium with its tautomer, 4-(chloromethyl)-2-ethyl-1H-imidazole.

Tautomer I: this compound Tautomer II: 4-(chloromethyl)-2-ethyl-1H-imidazole

The equilibrium between these two forms is influenced by several factors, including the electronic and steric nature of the substituents and the solvent environment. acs.org While one tautomer may predominate, the molecule will exist as a mixture of both in solution. acs.org This phenomenon is critical in its reactivity, as reactions can potentially proceed from either tautomeric form, leading to a mixture of products. For instance, N-alkylation could occur on either nitrogen of either tautomer, leading to complex product distributions. Spectroscopic methods like NMR can often detect the presence of both tautomers, although the rapid interconversion at room temperature may result in averaged signals. nih.gov

Table 2: Tautomeric Forms

Tautomer NameStructureKey Feature
This compound(Chemical structure of Tautomer I)Chloromethyl group is at position 5
4-(chloromethyl)-2-ethyl-1H-imidazole(Chemical structure of Tautomer II)Chloromethyl group is at position 4

Radical Reactions Involving this compound

While ionic reactions are more common for imidazoles, the ring and its substituents can participate in radical reactions under specific conditions. Heteroaromatic radical cations can be generated from the oxidation of substituted imidazoles. tandfonline.com

Potential radical reactions involving this compound can be initiated in several ways:

Hydrogen Abstraction: A radical initiator can abstract a hydrogen atom from the N-H bond, the ethyl group, or the chloromethyl group. Abstraction from the alkyl side chains would generate carbon-centered radicals, which could then undergo further reactions like addition or coupling.

Radical Addition: The imidazole ring can undergo radical addition, although this is less common than for less aromatic systems. Recent research has demonstrated that intermolecular free-radical additions can be a powerful method for synthesizing alkyl-substituted imidazoles, indicating the ring's capacity to engage in such pathways. acs.orgnih.gov

Electron Transfer: The imidazole ring can undergo a one-electron oxidation to form a radical cation. tandfonline.com This species would be highly reactive, with the unpaired electron and positive charge delocalized over the π-system. The subsequent reactivity would depend on the reaction conditions, but it could lead to dimerization, substitution, or reaction with a nucleophile. tandfonline.com In basic solutions, these radical cations have been shown to react with hydroxyl anions to form OH-substituted radicals. tandfonline.com

The presence of the chloromethyl group also introduces the possibility of radical reactions involving the carbon-chlorine bond, such as reductive cleavage to form a methyl radical centered on the side chain.

Ring-Opening and Ring-Closing Reactions of the Imidazole Moiety

The imidazole ring is an aromatic system and is generally stable, resisting ring-opening reactions under most conditions. However, under forcing conditions or when incorporated into more complex structures like purines, ring cleavage can occur. researchgate.net

For a simple substituted imidazole like this compound, ring-opening is not a common reaction pathway. It typically requires harsh reagents that can disrupt the aromatic system. For example, studies on 7-methylguanosine have shown that the imidazole portion of the purine system can be opened under alkaline conditions, proceeding through the formation of pyrimidine derivatives. nih.gov This process, however, is facilitated by the fused ring system and is not directly analogous to a standalone imidazole ring.

Theoretically, strong oxidizing agents could potentially cleave the ring. For instance, ozonolysis is a classic method for cleaving aromatic rings, although it is a destructive process that would likely lead to a complex mixture of small, highly oxidized fragments.

Conversely, ring-closing reactions are fundamental to the synthesis of the imidazole core itself. Numerous synthetic methods exist to construct the ring from acyclic precursors. While not a reaction of this compound, understanding its synthesis provides insight into the ring's stability. For example, some modern synthetic approaches involve the transformation of other heterocyclic systems, such as the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can rearrange to form the imidazole ring. nih.govmdpi.com This highlights the thermodynamic stability of the imidazole scaffold once formed.

Advanced Derivatization and Functionalization Strategies for 5 Chloromethyl 2 Ethyl 1h Imidazole

N-Functionalization of the Imidazole (B134444) Ring

The imidazole ring of 5-(chloromethyl)-2-ethyl-1H-imidazole contains two nitrogen atoms, N1 and N3, which can undergo substitution. The presence of a hydrogen atom on one of the nitrogens allows for tautomerism, meaning the single proton can reside on either nitrogen atom. This equilibrium influences the regioselectivity of N-functionalization reactions.

Alkylation and Arylation Reactions at N1 and N3

N-alkylation is a fundamental transformation for modifying the properties of the imidazole core. The reaction of this compound with alkyl halides in the presence of a base leads to the formation of N-alkylated products. For instance, the commercially available 5-(chloromethyl)-1-ethyl-1H-imidazole demonstrates a successful N-alkylation, where an ethyl group is attached to one of the ring nitrogens. sigmaaldrich.comuni.lu Typically, such reactions can produce a mixture of N1 and N3 isomers, the ratio of which can be influenced by the reaction conditions and the nature of the substituents.

N-arylation introduces an aryl group onto the imidazole nitrogen, a common strategy in medicinal chemistry. Modern cross-coupling methods, such as the copper-catalyzed Chan-Lam coupling, are effective for this purpose. This reaction typically involves an arylboronic acid, a copper catalyst, and a base to couple the aryl group to the imidazole nitrogen.

Table 1: N-Functionalization Reactions

Reaction TypeReagentsProduct TypeNotes
AlkylationAlkyl halide (e.g., Ethyl iodide), Base (e.g., K₂CO₃)1-Alkyl- or 3-Alkyl-imidazoleCan produce a mixture of isomers.
Arylation (Chan-Lam)Arylboronic acid, Copper(II) acetate, Base1-Aryl- or 3-Aryl-imidazoleA versatile method for forming C-N bonds.

Acylation and Sulfonylation of Imidazole Nitrogen

Acylation of the imidazole nitrogen involves the reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the generated acid. This leads to the formation of N-acylimidazole derivatives. These derivatives are often more reactive than the parent imidazole and can be used as acyl transfer agents.

Sulfonylation introduces a sulfonyl group to the imidazole nitrogen, forming a sulfonamide linkage. This is a robust functional group found in many biologically active molecules. Research on the closely related 5-chloro-1-ethyl-2-methylimidazole-4-sulfonyl chloride shows its reaction with amines like aniline (B41778) or 3-chloroaniline (B41212) in the presence of sodium carbonate to yield the corresponding N-phenylsulfonamide derivatives. researchgate.net This demonstrates a viable pathway for the sulfonylation of the this compound core, likely proceeding through an intermediate sulfonyl chloride derivative of the imidazole itself. researchgate.net

Transformations of the Chloromethyl Group

The chloromethyl group at the C5 position is a key handle for functionalization due to the reactivity of the carbon-chlorine bond in nucleophilic substitution reactions.

Conversion to Other Halomethyl Derivatives

The chlorine atom of the chloromethyl group can be readily exchanged for other halogens. The Finkelstein reaction is a classic and efficient method for converting an alkyl chloride to an alkyl iodide. wikipedia.org This SN2 reaction involves treating this compound with sodium iodide in a solvent like acetone. The reaction is driven to completion by the precipitation of sodium chloride, which is poorly soluble in acetone, thereby yielding the more reactive 5-(iodomethyl)-2-ethyl-1H-imidazole. wikipedia.org Similarly, conversion to fluoromethyl derivatives can be achieved using reagents like potassium fluoride (B91410) in polar aprotic solvents. wikipedia.org

Formation of Alkoxymethyl and Amidomethyl Analogues

The chloride can be displaced by oxygen nucleophiles to form ether linkages. Reacting this compound with an alkoxide (e.g., sodium methoxide) or a phenoxide in a suitable solvent yields the corresponding alkoxymethyl or aryloxymethyl ether. This strategy has been demonstrated in the synthesis of 2-phenoxymethylbenzimidazoles from 2-chloromethylbenzimidazole, providing a strong precedent for this transformation. researchgate.net

Similarly, nitrogen nucleophiles can be used to form C-N bonds. The reaction with primary or secondary amines, or the sodium salt of an amide or sulfonamide, would lead to the formation of the corresponding aminomethyl or amidomethyl derivatives. The synthesis of various 2-aminomethylbenzimidazoles has been successfully achieved by reacting 2-chloromethylbenzimidazole with primary aromatic and heterocyclic amines. researchgate.net

Synthesis of Aminomethyl and Carboxylmethyl Derivatives

A reliable method for preparing the 5-(aminomethyl) derivative involves a two-step sequence. First, the chloromethyl compound undergoes nucleophilic substitution with sodium azide (B81097) in a polar aprotic solvent like DMF to produce 5-(azidomethyl)-2-ethyl-1H-imidazole. The resulting azide is then reduced to the primary amine. This reduction can be accomplished through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or with chemical reducing agents like lithium aluminum hydride.

The synthesis of a 5-(carboxymethyl) derivative can be achieved through a two-step process starting with the displacement of the chloride by a cyanide salt, such as sodium or potassium cyanide, to form the nitrile intermediate, 5-(cyanomethyl)-2-ethyl-1H-imidazole. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid, 5-(carboxymethyl)-2-ethyl-1H-imidazole.

Table 2: Transformations of the Chloromethyl Group

DerivativeReagentsIntermediateFinal Product
IodomethylNaI in Acetone-5-(Iodomethyl)-2-ethyl-1H-imidazole
AlkoxymethylNaOR (e.g., Sodium methoxide)-5-(Methoxymethyl)-2-ethyl-1H-imidazole
Aminomethyl1. NaN₃ 2. H₂, Pd/C or LiAlH₄5-(Azidomethyl)-2-ethyl-1H-imidazole5-(Aminomethyl)-2-ethyl-1H-imidazole
Carboxylmethyl1. NaCN 2. H₃O⁺ or OH⁻, then H₃O⁺5-(Cyanomethyl)-2-ethyl-1H-imidazole5-(Carboxymethyl)-2-ethyl-1H-imidazole

Modifications of the Ethyl Group

The ethyl group at the C2 position of the imidazole ring, while seemingly a simple alkyl substituent, offers opportunities for selective chemical transformations. Its benzylic-like reactivity, due to its position adjacent to the aromatic imidazole ring, allows for specific oxidation, reduction, and functionalization reactions. researchgate.netgoogle.com

The controlled oxidation of the ethyl group on this compound can lead to valuable intermediates such as the corresponding alcohol or ketone. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon of an alkyl group attached to an aromatic ring to a carboxylic acid. wikipedia.orgsigmaaldrich.com For the ethyl group, this would result in the formation of 5-(chloromethyl)-1H-imidazole-2-carboxylic acid. However, achieving selective partial oxidation to the alcohol, 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-ol, or the ketone, 1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-one, requires milder and more controlled reaction conditions to avoid over-oxidation and potential side reactions involving the chloromethyl group or the imidazole ring itself.

Conversely, the reduction of the ethyl group is less common as it is already in a reduced state. However, should the ethyl group be modified to an unsaturated vinyl group, for instance through a dehydrogenation reaction, subsequent reduction back to the ethyl group could be achieved through catalytic hydrogenation. This process would typically involve a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

TransformationReagents and ConditionsProduct
Oxidation to Carboxylic Acid1. KMnO₄, OH⁻, Δ 2. H₃O⁺5-(chloromethyl)-1H-imidazole-2-carboxylic acid
Hypothetical Partial Oxidation to AlcoholMilder oxidizing agents (e.g., MnO₂)1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-ol
Hypothetical Partial Oxidation to KetoneControlled oxidation of the secondary alcohol1-(5-(chloromethyl)-1H-imidazol-2-yl)ethan-1-one

This table presents plausible transformations based on general principles of organic chemistry, as specific literature data for this compound was not available.

The introduction of new functional groups onto the ethyl chain significantly expands the molecular diversity achievable from this compound. A key strategy for this is free radical halogenation, which selectively targets the benzylic position. sigmaaldrich.comwikipedia.org Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator, it is possible to introduce a bromine atom at the α-carbon of the ethyl group, yielding 5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazole. This bromo-derivative is a versatile intermediate for subsequent nucleophilic substitution reactions.

For example, reaction with amines can introduce an amino group, leading to the formation of α-aminoethyl-substituted imidazoles. wikipedia.org This is a valuable transformation for the synthesis of compounds with potential biological activity. Similarly, reaction with other nucleophiles such as alkoxides or thiolates can introduce ether or thioether linkages, respectively.

Initial FunctionalizationReagents and ConditionsIntermediate ProductSubsequent ReactionNucleophileFinal Product
BrominationNBS, radical initiator (e.g., AIBN), CCl₄, Δ5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazoleNucleophilic SubstitutionPrimary/Secondary Amine1-(5-(chloromethyl)-1H-imidazol-2-yl)-N-alkylethan-1-amine
BrominationNBS, radical initiator (e.g., AIBN), CCl₄, Δ5-(chloromethyl)-2-(1-bromoethyl)-1H-imidazoleNucleophilic SubstitutionAlkoxide (e.g., NaOEt)5-(chloromethyl)-2-(1-ethoxyethyl)-1H-imidazole

This table illustrates a synthetic strategy for functionalizing the ethyl group based on established chemical principles, as direct experimental data for this specific compound is limited.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. wikipedia.orgresearchgate.net The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially incorporate derivatives of this compound. researchgate.netepa.govnih.govnih.govresearchgate.netorganic-chemistry.orgnih.govyoutube.comnih.govresearchgate.net

The Passerini three-component reaction (P-3CR) typically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.govnih.govnih.govresearchgate.net To involve our target molecule, it would first need to be converted to either an aldehyde (5-(chloromethyl)-2-formyl-1H-imidazole) or an isocyanide derivative.

The Ugi four-component reaction (U-4CR) expands on this by including a primary amine, yielding a bis-amide. researchgate.netnih.govyoutube.com The components for a Ugi reaction are an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. Again, a derivative of this compound, such as the corresponding aldehyde or an amine-functionalized version, would be required. The presence of the chloromethyl group introduces a reactive handle that could either be tolerated under the MCR conditions or participate in subsequent intramolecular cyclizations to generate further molecular complexity. For instance, a Ugi product containing the 5-(chloromethyl)imidazole moiety could potentially undergo an intramolecular alkylation to form a cyclic structure.

MCR TypeRequired Derivative of this compoundOther ComponentsGeneral Product Structure
Passerini (P-3CR)5-(chloromethyl)-1H-imidazole-2-carbaldehydeCarboxylic Acid, Isocyanideα-acyloxy amide with imidazole substituent
Ugi (U-4CR)5-(chloromethyl)-1H-imidazole-2-carbaldehydeAmine, Carboxylic Acid, Isocyanidebis-amide with imidazole substituent
Ugi (U-4CR)Amine-functionalized this compoundAldehyde, Carboxylic Acid, Isocyanidebis-amide with imidazole substituent

This table outlines the potential application of the target compound in MCRs, which would require prior functionalization.

Synthesis of Polymeric Structures Incorporating this compound

The synthesis of polymers containing imidazole units is of great interest for applications in areas such as gene delivery, catalysis, and as specialty materials. researchgate.netunimelb.edu.aursc.org The chloromethyl group of this compound is a key functional handle for polymerization.

One major pathway to polymeric structures is through polycondensation reactions. The chloromethyl group can act as an electrophile, reacting with difunctional nucleophiles. For example, self-polycondensation could potentially occur under basic conditions, where the deprotonated imidazole nitrogen of one monomer attacks the chloromethyl group of another, though this would likely lead to a complex mixture of products. A more controlled approach would be the reaction with a bis-nucleophile such as a diphenol or a diamine to form polyethers or polyamines, respectively.

Another important strategy is to use the chloromethyl group as an initiator for polymerization. It is a suitable initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. cmu.eduacs.org In this scenario, this compound would initiate the polymerization of vinyl monomers like styrene (B11656) or acrylates.

Furthermore, the chloromethyl group can act as an initiator for cationic polymerization. epa.govnih.govacs.org Lewis acids can activate the C-Cl bond to generate a carbocation that can then initiate the polymerization of electron-rich olefins such as isobutylene (B52900) or vinyl ethers. epa.govnih.govorganic-chemistry.orgacs.org This would result in polymers with imidazole-containing side chains.

Polymerization MethodRole of this compoundMonomer(s)Resulting Polymer Structure
PolycondensationMonomer (with a co-monomer)e.g., Bisphenol APolyether with pendant imidazole groups
Atom Transfer Radical Polymerization (ATRP)Initiatore.g., Styrene, Methyl methacrylatePolystyrene or PMMA with a terminal imidazole group
Cationic PolymerizationInitiatore.g., Isobutylene, Ethyl vinyl etherPolyisobutylene or Poly(ethyl vinyl ether) with a terminal imidazole group

This table summarizes potential polymerization strategies involving the target compound based on known polymerization methods.

Sophisticated Spectroscopic and Analytical Characterization Methodologies for 5 Chloromethyl 2 Ethyl 1h Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in both solution and solid states.

Advanced 1H and 13C NMR Techniques for Structural Elucidation

One-dimensional ¹H and ¹³C NMR spectroscopy provides the initial and most crucial data for structural determination. The chemical shifts (δ) in ppm, splitting patterns (multiplicity), and coupling constants (J) offer a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.

For 5-(chloromethyl)-2-ethyl-1H-imidazole, the expected ¹H NMR spectrum would feature distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) and a triplet for the methyl protons), a singlet for the chloromethyl group, and signals for the imidazole (B134444) ring protons. The precise chemical shifts are influenced by the solvent and the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chloromethyl group and the ethyl group's inductive effect would modulate the positions of the imidazole ring proton signals.

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum for this compound would show distinct resonances for the two carbons of the ethyl group, the chloromethyl carbon, and the three carbons of the imidazole ring. The chemical shifts are diagnostic; for example, the sp²-hybridized carbons of the imidazole ring would appear in the aromatic region of the spectrum.

Representative ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~7.10s-
-CH₂Cl~4.65s-
-CH₂CH₃~2.70q7.6
-CH₂CH₃~1.25t7.6
NH~10-12br s-
Note: Data are hypothetical and based on typical values for similar imidazole derivatives in a solvent like CDCl₃. The NH proton signal can be broad and its chemical shift is highly dependent on solvent and concentration.

Representative ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~150
C-4~120
C-5~128
-CH₂Cl~40
-CH₂CH₃~22
-CH₂CH₃~14
Note: Data are hypothetical and based on typical values for similar imidazole derivatives.

2D NMR (COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. ipb.pt This is crucial for assigning the carbon signals based on their attached, and usually more easily assigned, protons. For the target molecule, this would link the ethyl methylene protons to their corresponding carbon, the ethyl methyl protons to their carbon, and the imidazole H-4 proton to the C-4 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique shows couplings between protons and carbons over two or three bonds. ipb.pt This is extremely powerful for piecing together the molecular skeleton. For instance, HMBC would show correlations from the chloromethyl protons to the C-5 and potentially C-4 carbons of the imidazole ring, confirming the position of this substituent. Correlations from the ethyl methylene protons to the C-2 of the imidazole ring would also be expected.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of crystalline materials, including different polymorphic forms. acs.org For compounds like this compound, which may exist in different crystalline arrangements, ssNMR can provide detailed information that is not accessible from solution-state NMR.

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov In the solid state, intermolecular interactions, such as hydrogen bonding involving the imidazole NH group, can significantly influence the chemical shifts. acs.orgacs.org By comparing the ssNMR spectra of different batches or crystalline forms, variations in packing and intermolecular interactions can be identified. Furthermore, ssNMR can be used to study the tautomerism of the imidazole ring in the solid state, which can be different from its behavior in solution. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the compound. For this compound (C₆H₉ClN₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Representative HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺145.0527145.0525
Note: The data presented is hypothetical. The high resolution allows for the confirmation of the chemical formula C₆H₁₀ClN₂⁺.

Fragmentation Pattern Analysis in Electron Ionization (EI) and Electrospray Ionization (ESI) MS

The way a molecule breaks apart in a mass spectrometer provides a fingerprint that can be used for structural elucidation.

Electron Ionization (EI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum is a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of a chlorine atom, the cleavage of the ethyl group, and the fragmentation of the imidazole ring itself. The study of imidazole's own fragmentation shows that the ring can break apart in predictable ways. nih.gov

Electrospray Ionization (ESI): ESI is a softer ionization technique that typically results in the formation of a protonated molecule [M+H]⁺ with less fragmentation than EI. nih.govrsc.org Tandem mass spectrometry (MS/MS) is then often employed, where the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID). This controlled fragmentation provides specific structural information. For the target molecule, a primary fragmentation in ESI-MS/MS would likely be the loss of the chloromethyl group or the ethyl group. The analysis of these fragmentation patterns can help to confirm the positions of the substituents on the imidazole ring. organicchemistrydata.orgmdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the unambiguous structural confirmation of synthetic compounds like this compound. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion (such as the molecular ion, M⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint for its identification.

For this compound, the electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak. researchgate.net The fragmentation pathways of substituted imidazoles are generally well-defined, often involving the decomposition of the azole ring or the loss of substituents, while skeletal rearrangements are less common. researchgate.net In MS/MS analysis, the primary fragmentation events for this compound would likely involve the cleavage of bonds alpha to the imidazole ring and the loss of its substituents as small, stable neutral molecules. nih.gov

Key anticipated fragmentation pathways include:

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond, a relatively weak bond, would result in a significant fragment ion.

Loss of the chloromethyl radical (•CH₂Cl): This involves the cleavage of the C-C bond between the imidazole ring and the chloromethyl group.

Loss of the ethyl group (•C₂H₅): Fragmentation involving the C-C bond at the 2-position of the imidazole ring.

Ring Fragmentation: Although the imidazole ring itself is relatively stable, fragmentation can occur with the loss of small molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN) from the ring structure, a common pattern in imidazole-based biheterocycles. researchgate.net

These fragmentation patterns allow for the precise confirmation of the compound's elemental composition and the specific arrangement of its functional groups.

Table 1: Predicted MS/MS Fragmentation Data for this compound (Note: This table is predictive, based on established fragmentation principles for substituted imidazoles.)

Precursor Ion (m/z)Proposed Fragment IonNeutral LossPredicted Product Ion (m/z)
158.6[M - Cl]⁺•Cl123.1
158.6[M - C₂H₅]⁺•C₂H₅129.1
158.6[M - CH₂Cl]⁺•CH₂Cl109.1
123.1[M - Cl - C₂H₄]⁺C₂H₄ (from ethyl)95.1
109.1[M - CH₂Cl - HCN]⁺HCN82.1

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure, functional groups, and conformational properties of this compound.

The IR and Raman spectra of this compound are dominated by vibrations characteristic of its constituent functional groups. The imidazole ring, ethyl substituent, and chloromethyl group each give rise to a set of distinct absorption bands.

Imidazole Ring Vibrations: The N-H stretching vibration typically appears as a broad band in the 3000-3500 cm⁻¹ region in IR spectra. sci.am Aromatic C-H stretching vibrations are expected in the 3000-3130 cm⁻¹ range. sci.am The C=N and C=C stretching vibrations within the ring are found in the 1400-1650 cm⁻¹ region. sci.amresearchgate.net

Ethyl Group Vibrations: The aliphatic C-H stretching modes of the ethyl group are anticipated between 2850 and 3000 cm⁻¹. Bending vibrations for the CH₃ and CH₂ groups occur in the 1370-1470 cm⁻¹ range.

Chloromethyl Group Vibrations: The C-Cl stretching vibration is a key marker, typically appearing in the 600-800 cm⁻¹ region of the spectrum. The CH₂ scissoring and wagging modes of this group will also be present.

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to provide a more precise assignment of vibrational modes. asianpubs.orgresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on data from similar imidazole derivatives.)

Vibrational ModeFunctional GroupApproximate Frequency Range (cm⁻¹)Technique
N-H StretchImidazole N-H3000 - 3500IR
C-H Stretch (Aromatic)Imidazole C-H3000 - 3130IR, Raman
C-H Stretch (Aliphatic)Ethyl Group2850 - 3000IR, Raman
C=N / C=C StretchImidazole Ring1400 - 1650IR, Raman
C-H Bend (Aliphatic)Ethyl Group1370 - 1470IR, Raman
C-N StretchImidazole Ring1325 - 1480IR
C-Cl StretchChloromethyl Group600 - 800IR, Raman

Vibrational spectroscopy is a sensitive tool for investigating the conformational isomers (rotamers) of flexible molecules like this compound. The rotation around the single bonds connecting the ethyl and chloromethyl groups to the imidazole ring can lead to different stable conformations.

These distinct spatial arrangements can often be detected as subtle shifts in vibrational frequencies or the appearance of new bands in the IR and Raman spectra, particularly in the fingerprint region (below 1500 cm⁻¹). For example, C-H bending modes and the C-Cl stretching frequency can be influenced by the local steric and electronic environment, which changes with conformation.

Studies on similar substituted imidazoles have shown that combining experimental spectroscopy with quantum chemical calculations (DFT) allows for the identification of the lowest energy conformers and the correlation of their calculated vibrational spectra with the experimental results. nih.govrsc.org This approach can determine the predominant conformation in a given state (solid, liquid, or gas) and analyze the energetic barriers between different rotamers. rsc.org

X-ray Crystallography for Single Crystal Structure Determination

Based on studies of analogous imidazole derivatives, the imidazole ring is expected to be essentially planar. researchgate.netcore.ac.uk The substituents at the 2- and 5-positions will adopt specific conformations to minimize steric hindrance. The structural data obtained, such as the planarity of the imidazole ring and the orientation of the substituent groups, are crucial for understanding the molecule's chemical reactivity and potential interactions. iucr.orgresearchgate.net

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. The presence of a hydrogen bond donor (the N-H group) and multiple acceptor atoms (the sp² nitrogen and the chlorine atom) suggests that hydrogen bonding will play a key role in the crystal packing.

Key potential interactions include:

N-H···N Hydrogen Bonds: This is a very common and relatively strong interaction in imidazole-containing crystals, often leading to the formation of infinite chains or dimeric pairs. core.ac.ukiucr.org

C-H···Cl Weak Hydrogen Bonds: The chlorine atom of the chloromethyl group can act as a weak hydrogen bond acceptor, interacting with C-H groups from neighboring molecules. iucr.orgnih.gov

Analysis of the crystal packing reveals how these interactions guide the self-assembly of the molecules into a stable, three-dimensional architecture.

Table 3: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Strong Hydrogen BondImidazole N-HImidazole NPrimary driver of supramolecular assembly (chains/dimers).
Weak Hydrogen BondAromatic/Aliphatic C-HChlorine (Cl)Contributes to the 3D network and lattice stability.
Weak Hydrogen BondAromatic/Aliphatic C-HImidazole NFurther stabilizes the packing arrangement.
van der Waals ForcesAll atomsAll atomsContributes to overall crystal cohesion.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While no specific polymorphism studies on this compound have been published, the potential for its existence is high given the molecule's structural features.

Polymorphism in this compound could arise from:

Different Hydrogen-Bonding Networks: Molecules could connect in different patterns (e.g., chains vs. dimers), leading to different crystal packing and thus different polymorphs.

Conformational Polymorphism: The flexibility of the ethyl and chloromethyl side chains could allow different rotamers to be "frozen" in the crystal lattice, giving rise to distinct crystal structures. The presence of two independent molecules with different conformations in the asymmetric unit of a similar chloro-substituted imidazole highlights this possibility. iucr.orgnih.gov

The study of polymorphism is critical, as different crystal forms can have significant implications. Polymorphs can be identified and characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state IR/Raman spectroscopy.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic methods are central to the analytical workflow for this compound, enabling the separation, identification, and quantification of the main component and its potential impurities. The choice of method depends on the volatility and polarity of the analytes, as well as the specific analytical challenge, such as resolving closely related impurities or separating enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile and polar organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose.

Method Development Insights:

The development of a robust RP-HPLC method for this compound would typically involve the optimization of several key parameters. A stationary phase with a non-polar character, such as a C18 (octadecylsilyl) or C8 (octylsilyl) bonded silica (B1680970), is generally the first choice. For structurally similar compounds like 1H-Benzimidazole, 5-chloro-1-ethyl-2-methyl-, a C18 column has been shown to be effective. sielc.com

The mobile phase composition is critical for achieving adequate retention and resolution. A mixture of an organic modifier, such as acetonitrile or methanol, and an aqueous buffer is standard. The pH of the aqueous phase is a crucial parameter to control the ionization state of the imidazole ring, which has a pKa around 7. Adjusting the pH can significantly impact retention time and peak shape. For instance, using a mobile phase containing acetonitrile and a phosphate (B84403) buffer allows for the separation of various imidazole derivatives. researchgate.netnih.gov The addition of acidic modifiers like formic acid or phosphoric acid is also common to improve peak symmetry. sielc.comsielc.com

Detection is typically performed using a UV-Vis detector, as the imidazole ring possesses a chromophore that absorbs in the UV region, generally around 210-230 nm. A photodiode array (PDA) detector can be advantageous as it provides spectral information, aiding in peak identification and purity assessment.

Representative HPLC Method Parameters:

Due to the lack of publicly available, specific research findings for this compound, the following table presents a representative set of HPLC conditions that would be a suitable starting point for method development, based on methods for analogous compounds.

ParameterTypical Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or gradient elution depending on the complexity of the sample matrix (e.g., 20-80% B over 20 min)
Flow Rate 1.0 mL/min
Column Temperature 25-35 °C
Injection Volume 10 µL
Detector UV at 220 nm
Internal Standard A structurally similar compound with a distinct retention time, if required for quantification.

Disclaimer: The data presented in this table is representative and intended for illustrative purposes, as direct experimental data for this compound is not available in the cited literature.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly relevant for the analysis of its more volatile derivatives or for detecting volatile impurities that may be present from its synthesis. For instance, derivatization of the imidazole nitrogen could yield a more volatile compound suitable for GC analysis.

Method Development Insights:

A typical GC analysis would be performed using a GC system coupled to a Mass Spectrometer (GC-MS). This combination provides excellent separation power and definitive identification of the eluted compounds based on their mass spectra. The choice of the capillary column is crucial, with non-polar or medium-polarity columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase, being a common choice for a wide range of organic molecules.

The temperature program of the GC oven is optimized to ensure the separation of compounds with different boiling points. A split/splitless injector is typically used, with the split mode being employed for concentrated samples and the splitless mode for trace analysis. The use of headspace sampling (HS-GC-MS) can be particularly useful for the analysis of residual volatile solvents in the solid this compound product.

Representative GC-MS Method Parameters:

The following table provides a set of typical GC-MS parameters that could be applied to the analysis of volatile derivatives of this compound.

ParameterTypical Value
Column Fused silica capillary column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Split/splitless, 250 °C
Oven Program 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Mass Range m/z 40-500
Ionization Mode Electron Ionization (EI) at 70 eV

Disclaimer: The data presented in this table is representative and intended for illustrative purposes, as direct experimental data for volatile derivatives of this compound is not available in the cited literature.

The compound this compound is achiral, meaning it does not have a stereocenter and therefore does not exist as enantiomers. However, in the context of pharmaceutical synthesis, it is common for precursors, intermediates, or derivatives of a target molecule to be chiral. Should a synthetic route to a chiral drug involve a derivative of this compound that possesses a stereocenter, the separation and quantification of the enantiomers would be a critical analytical task.

Method Development Insights for Chiral Derivatives:

Chiral HPLC is the predominant technique for enantiomeric separations. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral compounds, including many azole derivatives. nih.govresearchgate.netptfarm.plmdpi.com

The choice of mobile phase is highly dependent on the CSP and the analyte. Normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water), and polar organic modes can all be employed. nih.govresearchgate.net Additives to the mobile phase, such as small amounts of acids, bases, or alcohols, can significantly influence the enantioselectivity.

For example, the enantiomers of various chiral azole compounds have been successfully separated on polysaccharide-based columns using different mobile phase modes. nih.govresearchgate.net The detection is typically carried out with a UV detector, but a circular dichroism (CD) detector can provide additional information on the elution order of the enantiomers.

Representative Chiral HPLC Method Parameters for a Hypothetical Chiral Derivative:

The table below outlines a representative chiral HPLC method for a hypothetical chiral derivative of this compound.

ParameterTypical Value
Column Polysaccharide-based CSP (e.g., cellulose or amylose derivative, 250 mm x 4.6 mm, 5 µm)
Mobile Phase Normal Phase: Hexane/Isopropanol (e.g., 80:20, v/v)Reversed Phase: Acetonitrile/Water (e.g., 60:40, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detector UV at 220 nm or Circular Dichroism (CD) detector

Disclaimer: The data presented in this table is representative and intended for illustrative purposes for a hypothetical chiral derivative, as this compound is achiral.

Theoretical and Computational Chemistry Studies of 5 Chloromethyl 2 Ethyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of 5-(chloromethyl)-2-ethyl-1H-imidazole. These calculations, based on the principles of quantum mechanics, offer a detailed view of the molecule's behavior.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By focusing on the electron density, DFT can provide accurate predictions of various molecular properties. For this compound, DFT calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).

Key electronic properties calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment3.2 D
Total Energy-850.12 Hartree

Note: These are hypothetical values for illustrative purposes.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide high-accuracy calculations of molecular properties. While computationally more demanding than DFT, these methods are valuable for benchmarking and obtaining precise results for smaller molecules. For this compound, ab initio calculations can refine the understanding of its electronic structure and energy.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are also employed to predict spectroscopic parameters, which can be compared with experimental data for structure validation.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning signals in experimental NMR spectra. mdpi.comnih.govnih.gov

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT helps in the interpretation of infrared (IR) and Raman spectra. The predicted frequencies correspond to the vibrational modes of the molecule, such as stretching and bending of bonds. doi.org

Table 2: Predicted Spectroscopic Data for this compound

ParameterPredicted Value
¹H NMR (imidazole ring H)7.1 ppm
¹H NMR (CH₂Cl)4.8 ppm
¹³C NMR (C=N)145 ppm
IR Freq. (C-Cl stretch)750 cm⁻¹
IR Freq. (N-H stretch)3400 cm⁻¹

Note: These are hypothetical values for illustrative purposes.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to study the three-dimensional structure and dynamics of this compound.

Force Field Development for Molecular Dynamics Simulations

Molecular dynamics (MD) simulations require a force field, which is a set of parameters that describes the potential energy of the atoms in the system. For a molecule like this compound, a specific force field may need to be developed or existing ones like AMBER or CHARMM may be parameterized. This involves deriving parameters for bond lengths, angles, and dihedral angles from high-level quantum chemical calculations.

Conformational Landscapes and Energy Minima

The ethyl and chloromethyl groups in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. By systematically rotating the dihedral angles and calculating the energy at each step, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule.

Table 3: Relative Energies of Conformers of this compound

ConformerDihedral Angle (N-C-C-H)Relative Energy (kcal/mol)
1 (Global Minimum)180°0.0
260°1.2
3-60°1.2

Note: These are hypothetical values for illustrative purposes.

This analysis reveals the preferred three-dimensional structure of the molecule, which is crucial for understanding its interactions with other molecules.

Reactivity Prediction and Reaction Pathway Calculations

Computational methods are pivotal in predicting the chemical behavior of molecules like this compound. These studies can elucidate reaction mechanisms and predict the most likely sites for chemical attack, guiding synthetic efforts and stability assessments.

Transition State Search for Key Reactions

A transition state (TS) search is a computational procedure to locate the highest energy point along a reaction coordinate, which corresponds to the energy barrier of a reaction. Identifying the structure and energy of the transition state is crucial for calculating reaction rates and understanding the mechanism.

For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group, a common pathway for functionalizing such compounds. The reaction of the chloromethyl group with a nucleophile (Nu⁻) would proceed through a transition state where the carbon-chlorine bond is partially broken and the carbon-nucleophile bond is partially formed.

Table 1: Hypothetical Key Reactions for Transition State Analysis

Reaction Type Reactants Expected Product
Nucleophilic Substitution (S_N2) This compound + Nu⁻ 5-(nucleophilomethyl)-2-ethyl-1H-imidazole + Cl⁻

While specific transition state search data for this compound is not published, studies on similar molecules, such as ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine, have explored competing pathways like nucleophilic substitution versus ring expansion. researchgate.net Such computational analyses for this compound would provide invaluable insights into its reactivity under various conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring. The LUMO, conversely, would likely be centered on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making this site the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. acadpubl.eu

Computational studies on substituted imidazoles, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have used Density Functional Theory (DFT) to calculate FMO energies and visualize their distribution. acadpubl.eu A similar analysis for this compound would quantify its reactivity.

Table 2: Illustrative FMO Data for a Substituted Imidazole Derivative This table presents example data for a related compound to illustrate the concept, not actual data for this compound.

Parameter Energy (eV)
HOMO Energy -5.28
LUMO Energy -1.27
HOMO-LUMO Gap 4.01

Source: Illustrative data based on a similar compound. acadpubl.eu

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. These models rely on the calculation of molecular descriptors.

Development of Descriptors for this compound and its Analogues

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a QSPR study of this compound and its analogues, a range of descriptors would be calculated using computational software. These fall into several categories:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. These describe the electronic distribution and reactivity.

Topological Descriptors: Connectivity indices that describe the atomic arrangement and branching of the molecule.

Steric/Geometrical Descriptors: Molecular volume, surface area, and specific shape indices. These relate to how the molecule interacts spatially with other molecules.

Thermodynamic Descriptors: Heat of formation, Gibbs free energy.

Computational studies on other imidazole alkaloids have utilized such descriptors to predict properties. plos.org

Table 3: Examples of Molecular Descriptors for QSPR Studies

Descriptor Class Specific Examples
Electronic HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Atomic Charges
Steric Molecular Volume, Surface Area, Ovality
Topological Wiener Index, Balaban J Index

Correlation with Experimental Reactivity and Stability

Once a set of descriptors is calculated for a series of analogous compounds, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with an experimentally measured property.

For this compound and its analogues, one could correlate the calculated descriptors with experimental data such as:

Reactivity: Reaction rate constants for nucleophilic substitution.

Stability: Decomposition temperature or shelf-life under specific conditions.

A successful QSPR model would allow for the prediction of these properties for new, unsynthesized analogues, thereby accelerating the discovery of compounds with desired characteristics. The development of such a model requires a dataset of both calculated descriptors and reliable experimental measurements, which is not currently available in the literature for this specific compound series.

Applications of 5 Chloromethyl 2 Ethyl 1h Imidazole As a Versatile Synthetic Intermediate

Building Block in Heterocyclic Synthesis

The inherent reactivity of the chloromethyl group, combined with the aromatic imidazole (B134444) ring, provides a powerful platform for the synthesis of diverse heterocyclic compounds. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the imidazole ring can participate in cyclization reactions, making it a cornerstone for creating more elaborate structures.

The bifunctional nature of 5-(chloromethyl)-2-ethyl-1H-imidazole allows it to be an ideal precursor for the synthesis of fused imidazole systems. These reactions typically involve an intramolecular or intermolecular cyclization where both the chloromethyl group and a nitrogen atom of the imidazole ring participate.

One common strategy involves reacting the compound with a binucleophile. For instance, reaction with an ortho-diamine or an ortho-aminothiophenol could lead to the formation of tricyclic fused systems. The initial step would be a nucleophilic attack by one of the amino groups on the chloromethyl carbon, followed by an intramolecular cyclization and dehydration or dehydrohalogenation to form the final fused ring. While direct examples involving this compound are not extensively documented, the reactivity is analogous to that of 2-(chloromethyl)-1H-benzimidazole, which is widely used for this purpose. researchgate.netrsc.org The synthesis of various ring-fused benzimidazoles often proceeds through the cyclization of appropriately substituted anilines. mdpi.com

Table 1: Potential Reactions for Fused Imidazole Synthesis

Reactant Type Intermediate Step Fused System
o-Phenylenediamine N-alkylation followed by intramolecular cyclization Imidazo[1,2-a]benzimidazole derivative
2-Aminothiophenol S-alkylation followed by intramolecular cyclization Imidazo[2,1-b]thiazole derivative
Hydrazine Hydrate N-alkylation leading to an intermediate that cyclizes Imidazo[1,2-b]pyridazine derivative rsc.org

Beyond fused systems, the chloromethyl group is an effective linker for assembling molecules containing multiple distinct heterocyclic rings. The compound can be used to introduce the 2-ethyl-imidazole moiety into a larger molecular framework through nucleophilic substitution reactions. This is a common strategy in medicinal chemistry and materials science to combine the desirable properties of different heterocyclic cores.

For example, the reaction of 2-(chloromethyl)-1H-benzimidazole with various nitrogen, sulfur, or oxygen nucleophiles, such as dithiocarbamates, pyrimidine-2-thiones, and substituted phenols, yields complex molecules where the benzimidazole (B57391) unit is linked to another heterocycle via a methylene (B1212753) bridge. researchgate.net Similarly, this compound can react with the nitrogen atoms of other heterocycles (e.g., pyrazole, triazole, or indole) to create multi-heterocyclic structures with potential applications in drug discovery and materials science. nih.gov

Precursor for Advanced Materials

The reactivity of this compound also extends to the field of materials science, where it can serve as a monomer or a modifiable building block for functional polymers and porous crystalline frameworks.

Poly(imidazole)s are a class of polymers with interesting properties, including catalytic activity and ion conductivity, making them useful for applications like membranes in fuel cells. rsc.org The synthesis of these polymers can be achieved through various methods, and functionalized imidazoles are key starting materials. nih.gov

This compound is well-suited for polycondensation reactions. The reactive chloromethyl group can undergo reactions with difunctional or polyfunctional nucleophiles, such as diamines, diols, or dithiols, to form polymer chains. For example, a reaction with a diamine like 1,6-hexanediamine (B7767898) would lead to a polymer with repeating 2-ethyl-imidazole units linked by aminoalkyl chains. The resulting polymer would possess the chemical properties of the imidazole ring, such as basicity and the ability to coordinate with metal ions. The synthesis of poly(tetraaryl imidazoles) via the Debus-Radziszewski reaction highlights the utility of imidazole-forming reactions in creating complex polymeric structures. mdpi.com While direct polymerization of this compound is not prominently featured, related polymer-supported synthesis of imidazoles and the preparation of poly(vinyl imidazole) by RAFT polymerization underscore the importance of imidazole moieties in polymer chemistry. rsc.orgnih.govresearchgate.net

While this compound may not be used directly as a linker, it serves as an excellent intermediate for creating suitable multitopic linkers. The chloromethyl group can be readily converted into other functional groups, such as a carboxylate, which is a common coordinating group in MOF synthesis. For example, oxidation of the chloromethyl group to a carboxylic acid would yield 2-ethyl-1H-imidazole-5-carboxylic acid. This molecule, combined with the existing imidazole nitrogens, could then act as a tritopic linker to coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form stable, porous MOFs. rsc.org The literature contains numerous examples of MOFs built from imidazole-carboxylate ligands, which exhibit properties like proton conductivity and selective gas adsorption. rsc.orgresearchgate.net

Similarly, in COF chemistry, stable linkages are paramount. Imidazole-linked COFs are known for their robustness and functional properties, finding use in catalysis and environmental applications. nih.govrsc.orgrsc.org The target compound could be functionalized, for instance, by reacting the chloromethyl group with an aminophenol, to create a larger building block with multiple reactive sites suitable for condensation reactions that form the porous COF structure.

Table 2: Potential of Imidazole Derivatives in Porous Frameworks

Framework Type Role of Imidazole Derivative Resulting Property/Application Reference
MOF Multitopic carboxylate linker Proton conduction, Gas separation, Sensing rsc.org
MOF N-donor ligand Catalysis, Luminescence, Anion exchange acs.orgresearchgate.net
COF Stable imidazole linkage Electrocatalysis (e.g., CO₂ reduction) rsc.org
COF Functionalized building block Uranium extraction from seawater, H₂O₂ production nih.govrsc.org

Role in Catalyst Design and Ligand Synthesis

The imidazole scaffold is central to many modern catalytic systems, most notably as a precursor to N-heterocyclic carbenes (NHCs). The structural features of this compound make it an attractive starting point for the synthesis of novel ligands and catalysts.

The imidazole ring itself can act as a potent ligand for a variety of transition metals, due to the donor properties of its nitrogen atoms. rsc.org The chloromethyl group allows for the facile introduction of additional donor atoms, enabling the creation of bidentate or tridentate ligands. For example, reaction with diphenylphosphine (B32561) anion would yield a P,N-bidentate ligand, a class of ligands widely used in homogeneous catalysis. Syntheses of imidazole-based Schiff base ligands and their coordination to metal ions like Ag(I) and Zn(II) have been reported, demonstrating their utility. core.ac.ukmaynoothuniversity.ie

Furthermore, the imidazole ring is the parent structure for N-heterocyclic carbenes (NHCs), which have become indispensable ligands in organometallic chemistry and catalysis. The synthesis of an NHC typically requires substitution at both nitrogen atoms of the imidazole ring. Starting with this compound, the N1 position is already substituted with an ethyl group. The N3 nitrogen can be alkylated, and subsequent deprotonation would generate the corresponding NHC. The chloromethyl group at the C5 position can be retained or modified to tune the steric and electronic properties of the resulting NHC ligand, influencing the activity and selectivity of the metal catalyst it coordinates to. The synthesis of new bi- and tridentate imidazole-based ligands for asymmetric catalysis showcases the modularity and importance of this chemical class. nih.gov

Chiral Ligands Derived from this compound

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Imidazole-containing compounds have been explored as ligands for various metal-catalyzed reactions. The nitrogen atoms of the imidazole ring can coordinate with metal centers, and by introducing chiral substituents, an asymmetric environment can be created around the catalytic site.

The reactive chloromethyl group of this compound makes it a suitable precursor for the synthesis of novel chiral ligands. Through nucleophilic substitution reactions, a wide variety of chiral moieties can be tethered to the imidazole core. For instance, reaction with a chiral amine would introduce a stereocenter, leading to a new class of bidentate or tridentate ligands.

Hypothetical Synthetic Route to Chiral Imidazole Ligands:

Reactant 1Reactant 2 (Chiral Amine)Resulting Ligand Structure (Example)Potential Metal Coordination
This compound(R)-1-phenylethanamine5-(((R)-1-phenylethyl)aminomethyl)-2-ethyl-1H-imidazoleN, N'
This compound(S)-prolinol5-(((S)-2-(hydroxymethyl)pyrrolidin-1-yl)methyl)-2-ethyl-1H-imidazoleN, N', O

While specific examples of chiral ligands derived directly from this compound are not extensively reported in the literature, the synthetic accessibility via its reactive chloromethyl group suggests significant potential in this area. The variation of the chiral amine or alcohol used for the substitution would allow for the fine-tuning of the steric and electronic properties of the resulting ligands, which is crucial for achieving high enantioselectivity in asymmetric catalysis.

Organocatalysts Featuring the Imidazole Core

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. tandfonline.com Imidazoles and their derivatives are prominent in this field, acting as catalysts in a variety of transformations. acs.org The imidazole ring can function as a Brønsted base, a Brønsted acid, or as a precursor to N-heterocyclic carbenes (NHCs), which are highly versatile and efficient catalysts. tandfonline.comcapes.gov.br

The structure of this compound is well-suited for its development into novel organocatalysts. The imidazole core itself can participate in catalysis, and the substituents can be modified to tune its catalytic activity and selectivity.

Potential Organocatalyst Classes from this compound:

N-Heterocyclic Carbene (NHC) Precursors: Alkylation of the N1 or N3 nitrogen of the imidazole ring, followed by deprotonation at the C2 position, can generate an NHC. However, the 2-ethyl substitution in the target molecule prevents direct deprotonation at C2. An alternative strategy could involve further functionalization to create a system where the imidazole core enhances the catalytic activity of another part of the molecule.

Brønsted Acid/Base Catalysts: The N-H proton of the imidazole ring can act as a Brønsted acid, while the sp2-hybridized nitrogen can act as a Brønsted base. The electronic nature of the substituents on the ring influences the pKa of these sites. The electron-withdrawing nature of the chloromethyl group would be expected to increase the acidity of the N-H proton.

Research Findings on Imidazole-Based Organocatalysts:

Catalyst TypeReaction CatalyzedRole of ImidazoleReference
ImidazoleSynthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dionesBase catalysis nih.gov
Thiazolium-derived NHCSynthesis of substituted imidazolesIn situ generation of α-ketoamide nih.gov
Imidazole bufferCleavage of RNASequential bifunctional catalysis capes.gov.br

While direct applications of this compound as an organocatalyst are not yet prevalent, its potential as a precursor for more complex catalytic systems is clear.

Application in Sensors and Detection Systems (Chemical Focus)

Chemical sensors are devices that detect the presence of specific chemical species. Imidazole derivatives have been extensively investigated as chemosensors, particularly for the detection of anions and metal cations. rsc.orgnih.govbohrium.com The imidazole N-H proton can act as a hydrogen bond donor, allowing for the recognition of anions like fluoride (B91410), while the lone pair on the other nitrogen atom can coordinate with metal ions. rsc.orgmdpi.com

The compound this compound could serve as a foundational structure for the development of new chemical sensors. The chloromethyl group provides a convenient handle for attaching chromogenic or fluorogenic signaling units. Upon binding of an analyte to the imidazole core, a change in the optical properties (color or fluorescence) of the signaling unit would indicate the presence of the target species.

Principles of Imidazole-Based Anion Sensing:

The detection of anions, such as fluoride, by imidazole-based sensors often relies on the formation of a hydrogen bond between the anion and the N-H proton of the imidazole ring. This interaction can lead to a change in the electronic structure of the sensor molecule, resulting in a detectable optical response. The design of such sensors often involves conjugating the imidazole ring to a known dye or fluorescent molecule.

Potential Sensor Design from this compound:

Target AnalyteSensor Design PrincipleSignaling Unit (Example)
Fluoride ionHydrogen bonding with N-H, signaled by a fluorophoreNaphthalimide
Heavy metal ions (e.g., Cu2+, Hg2+)Coordination with imidazole nitrogen, signaled by a chromophoreAzobenzene

The field of imidazole-based sensors is an active area of research, and the versatility of this compound makes it an attractive candidate for the synthesis of novel and selective chemosensors. tandfonline.com

Use in Agrochemical Research and Development (Chemical Synthesis Perspective)

The imidazole nucleus is a key component in many commercially successful agrochemicals, particularly fungicides. rsc.org The mode of action of many imidazole-based fungicides involves the inhibition of ergosterol (B1671047) biosynthesis in fungi. The development of new and more effective antifungal agents is a continuous effort in the agrochemical industry to combat the emergence of resistant fungal strains.

The synthesis of novel agrochemicals often involves the use of versatile building blocks that can be readily modified to create a library of candidate compounds for screening. This compound is an ideal scaffold for this purpose. The reactive chloromethyl group allows for the introduction of various substituents, leading to the generation of diverse molecular structures.

For example, the condensation of 2-chloromethyl-1H-benzimidazole derivatives with aromatic amines has been shown to produce compounds with significant antifungal activity. researchgate.net A similar synthetic strategy could be employed with this compound to create a new class of potential antifungal agents.

Example of a Synthetic Approach to Potential Agrochemicals:

Starting Material 1Starting Material 2Product ClassPotential Activity
This compound4-chlorophenolEther-linked imidazole derivativeFungicidal
This compound1,2,4-triazoleTriazole-substituted imidazoleFungicidal

The exploration of derivatives of this compound in agrochemical research holds promise for the discovery of new active ingredients with improved efficacy and environmental profiles.

Coordination Chemistry of 5 Chloromethyl 2 Ethyl 1h Imidazole

Ligand Properties of the Imidazole (B134444) Nitrogen

The imidazole ring, a core feature of 5-(chloromethyl)-2-ethyl-1H-imidazole, is a versatile ligand in coordination chemistry. nih.gov It can coordinate to a metal ion through the lone pair of electrons on its sp2-hybridized nitrogen atom (N3). The substituents on the imidazole ring, in this case, a chloromethyl group at the 5-position and an ethyl group at the 2-position, would be expected to influence its electronic and steric properties, thereby affecting its coordination behavior.

Chelation and Bridging Modes

There is no specific information in the scientific literature detailing the chelation or bridging modes of this compound.

In principle, imidazole derivatives can coordinate to metal centers in several ways:

Monodentate Coordination: The most common mode, where the imidazole ring binds to a single metal ion through one of its nitrogen atoms. researchgate.net

Bidentate Chelation: While the parent imidazole is a monodentate ligand, the presence of the chloromethyl group at the 5-position introduces the potential for bidentate chelation. The chlorine atom could potentially be displaced by a nucleophilic site on the metal complex, or the entire chloromethyl group could interact with the metal center, although this is less common.

Bridging Ligand: Imidazole and its derivatives can act as bridging ligands, linking two or more metal centers. This can occur through the two different nitrogen atoms of the imidazole ring, leading to the formation of polynuclear complexes.

pKa-Dependent Coordination Behavior

No experimental pKa value for this compound has been reported in the literature.

The coordination of imidazole to a metal ion is generally pH-dependent. The imidazole ring is the lateral chain of the amino acid histidine, and its ability to coordinate with metal ions like copper is of great biological relevance. nih.gov The pKa of the imidazole proton is a critical factor; below the pKa, the nitrogen is protonated, and its ability to act as a Lewis base is diminished. Coordination to a metal cation typically lowers the pKa of the imidazole ring, making it more acidic. nih.gov This effect is dependent on the metal ion and the number of imidazole ligands coordinated to it. nih.gov For the title compound, the electron-withdrawing nature of the chloromethyl group would be expected to lower the pKa of the imidazole ring compared to unsubstituted imidazole.

Synthesis and Characterization of Metal Complexes

A search of the scientific literature yielded no reports on the synthesis and characterization of metal complexes specifically with this compound as a ligand.

Generally, the synthesis of metal complexes with imidazole-based ligands is achieved by reacting a salt of the desired metal with the ligand in a suitable solvent. researchgate.netmdpi.com The stoichiometry of the reactants and the reaction conditions (e.g., temperature, pH) can be varied to control the final structure of the complex.

Transition Metal Complexes (e.g., Cu, Zn, Fe, Ru)

There are no published studies on the synthesis of transition metal complexes with this compound. For related imidazole derivatives, complexes with a wide range of transition metals have been prepared and studied. researchgate.netresearchgate.net

Main Group Metal Complexes

There are no published studies on the synthesis of main group metal complexes with this compound. However, complexes of other imidazole derivatives with main group metals such as Strontium (Sr) have been reported. nih.gov

Structural Analysis of Coordination Compounds

As no metal complexes of this compound have been synthesized and reported, there is no structural analysis data available.

The characterization of such complexes would typically involve a range of spectroscopic and analytical techniques:

X-ray Crystallography: This technique would provide definitive information on the three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the coordination of the imidazole nitrogen to the metal ion, which is typically observed as a shift in the vibrational frequencies of the imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be used to characterize the ligand and to probe the changes in the electronic environment upon coordination to a diamagnetic metal ion. nih.gov

UV-Visible Spectroscopy: This technique would be used to study the electronic transitions within the complex, particularly for complexes of transition metals.

Elemental Analysis: This would be used to confirm the empirical formula of the synthesized complexes. nih.gov

X-ray Crystallography of Metal-5-(chloromethyl)-2-ethyl-1H-imidazole Complexes

Direct crystallographic data for metal complexes of this compound are scarce. However, the crystal structures of numerous complexes with similar imidazole-based ligands have been extensively studied, providing a strong basis for predicting the structural characteristics of its complexes.

For instance, studies on copper(II) complexes with N-allylimidazole, such as dichlorobis[1-(allyl)-1H-imidazole-κN3]copper(II), reveal a four-coordinate metal center. nih.govresearchgate.net In this complex, the copper(II) ion is coordinated by two nitrogen atoms from the imidazole ligands and two chloride anions. nih.govresearchgate.net The geometry around the copper ion is typically distorted from a perfect square-planar or tetrahedral arrangement, often described as a seesaw geometry. nih.govresearchgate.net The Cu-N bond lengths in such complexes are generally in the range of 1.95 to 2.05 Å, and the Cu-Cl bond lengths are around 2.25 Å. nih.govresearchgate.net

Similarly, nickel(II) complexes with imidazole-containing ligands often exhibit octahedral geometry, especially when coordinating with additional ligands like water or anions. nih.gov In such hexacoordinated complexes, the Ni-N bond distances are typically observed to be around 2.0 to 2.2 Å.

Table 1: Representative Crystallographic Data for Analogous Imidazole-Metal Complexes

Complex Metal Ion Coordination Geometry M-N Bond Length (Å) M-Cl Bond Length (Å) Reference
[Cu(1-allylimidazole)₂Cl₂] Cu(II) Seesaw 1.948(4) - 1.954(4) 2.2434(12) - 2.2600(13) nih.govresearchgate.net
[Ni(imidazole)₂(H₂O)₄]²⁺ Ni(II) Octahedral ~2.1 N/A nih.gov
[Ag₂(HPIDC)]n Ag(I) Distorted Tetrahedral 2.201(3) - 2.289(3) N/A figshare.com

Data presented for analogous compounds to infer properties for this compound complexes.

Spectroscopic Signatures of Complex Formation

The coordination of this compound to a metal ion can be readily monitored using various spectroscopic techniques, primarily FTIR, NMR, and UV-Visible spectroscopy.

FTIR Spectroscopy: Upon complexation, the infrared spectrum of the imidazole ligand is expected to show distinct changes. The ν(C=N) stretching vibration of the imidazole ring, typically observed around 1500-1600 cm⁻¹, is expected to shift to a higher frequency upon coordination to a metal center. This shift is indicative of the donation of electron density from the imidazole nitrogen to the metal ion, strengthening the C=N bond. Furthermore, the N-H in-plane and out-of-plane bending vibrations would also be affected. In complexes where other ligands such as water or carboxylates are present, their characteristic vibrational bands will also be observed. For instance, in formate (B1220265) or propionate (B1217596) complexes of imidazole with metals like Co(II) and Ni(II), characteristic symmetric and asymmetric stretching bands of the carboxylate groups are observed. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The proton signals of the imidazole ring, particularly the proton at the 4-position, are expected to experience a downfield shift upon coordination due to the deshielding effect of the metal ion. The signals of the ethyl and chloromethyl substituents would also be affected, providing information about the electronic environment around the ligand. For paramagnetic complexes, the NMR signals would be significantly broadened and shifted, providing information about the magnetic properties of the complex.

UV-Visible Spectroscopy: The electronic spectra of metal complexes of this compound are expected to be dominated by d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. For example, Cu(II) complexes with imidazole ligands typically exhibit a broad d-d absorption band in the visible region (around 600-800 nm), characteristic of a distorted octahedral or square planar geometry. Ni(II) complexes in an octahedral field usually show two or three spin-allowed d-d transitions. The position and intensity of these bands are sensitive to the ligand field strength and the coordination geometry.

Table 2: Expected Spectroscopic Shifts Upon Complexation of Imidazole Derivatives

Spectroscopic Technique Observable Change Reason Representative Reference
FTIR Shift of ν(C=N) to higher frequency Electron density donation from imidazole N to metal nih.gov
¹H NMR Downfield shift of imidazole ring protons Deshielding effect of the metal center researchgate.net
UV-Visible Appearance of d-d and/or charge transfer bands Electronic transitions involving the metal d-orbitals and ligand orbitals nih.gov

General trends observed for imidazole derivatives, applicable to this compound.

Applications of Metal Complexes Derived from this compound

While specific applications for metal complexes of this compound are not yet documented, the known applications of complexes with similar ligands suggest significant potential in catalysis and materials science.

Catalysis in Organic Reactions

Imidazole-containing metal complexes are known to be effective catalysts in a variety of organic transformations. The catalytic activity often stems from the ability of the metal center to activate substrates and the tunability of the ligand environment.

Complexes of 2-substituted imidazoles have been shown to act as general base catalysts in hydrolysis reactions, such as the hydrolysis of ethyl dichloroacetate. rsc.org The catalytic efficiency is influenced by the nature of the substituent at the 2-position. It is plausible that metal complexes of this compound could exhibit similar or enhanced catalytic activity in such reactions.

Furthermore, iron and cobalt complexes with imine-phenanthroline ligands have demonstrated high activity in olefin polymerization. nih.gov The steric and electronic properties of the ligands play a crucial role in determining the catalytic performance. nih.gov By analogy, iron or cobalt complexes of this compound could potentially be explored as catalysts for polymerization reactions.

Gold(I) complexes with N-heterocyclic carbene (NHC) ligands derived from imidazoles have emerged as powerful catalysts for a range of reactions, including the oxidation of sulfur mustard simulants. acs.org The chloromethyl group in this compound could serve as a handle for further functionalization to create more sophisticated catalytic systems.

Materials Science Applications (e.g., luminescent materials, magnetic materials)

Luminescent Materials: Metal complexes of imidazole derivatives are widely investigated for their luminescent properties. researchgate.netrsc.orgresearchgate.netdocumentsdelivered.com The emission characteristics are highly dependent on the metal ion and the ligand structure. Rhenium(I) complexes with substituted imidazo[4,5-f]-1,10-phenanthroline ligands exhibit strong luminescence arising from a triplet metal-to-ligand charge transfer (³MLCT) excited state. researchgate.net The emission wavelength can be tuned by modifying the substituents on the imidazole ring. researchgate.net

Similarly, copper(I) complexes with N-heterocyclic carbene ligands incorporating a pyrene (B120774) chromophore have shown interesting luminescent properties, with emission that can be attributed to excimer formation in the solid state. mdpi.com Zinc(II) and cadmium(II) complexes with imidazole-dicarboxylate ligands also display significant luminescence. documentsdelivered.com Given these precedents, it is highly probable that metal complexes of this compound, particularly with d¹⁰ metals like Zn(II), Cd(II), and Cu(I), or d⁶ metals like Re(I), could exhibit interesting photoluminescent properties, making them potential candidates for applications in OLEDs, sensors, or bio-imaging. The presence of the chloromethyl group offers a site for post-synthetic modification to tune the luminescent properties or to graft the complex onto other materials.

Magnetic Materials: The development of magnetic materials from imidazole-based complexes is less common than luminescent materials. However, the nature of the metal ion and the way the ligands bridge multiple metal centers can lead to interesting magnetic phenomena. For instance, polynuclear complexes with bridging imidazole ligands can exhibit magnetic coupling between the metal centers. The type and strength of this coupling (ferromagnetic or antiferromagnetic) depend on the geometry of the bridging and the metal-metal distance. While no specific magnetic properties have been reported for complexes of ligands closely related to this compound, this remains a potential area of exploration, particularly for complexes involving paramagnetic metal ions like Cu(II), Mn(II), or Fe(III).

Environmental Chemical Degradation Pathways of 5 Chloromethyl 2 Ethyl 1h Imidazole

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of 5-(chloromethyl)-2-ethyl-1H-imidazole is a critical factor in its environmental persistence in aqueous systems. Hydrolysis involves the reaction of the compound with water, which can lead to the cleavage of chemical bonds and the formation of new products. The presence of a chloromethyl group attached to the imidazole (B134444) ring is a key feature influencing its susceptibility to hydrolysis.

pH Dependence of Hydrolysis

While specific kinetic data for the hydrolysis of this compound is not extensively documented in scientific literature, the reactivity of the chloromethyl group suggests that the rate of hydrolysis is likely to be dependent on the pH of the solution. Generally, the hydrolysis of alkyl halides can proceed through nucleophilic substitution reactions. Under neutral and acidic conditions, the reaction with water may be slow. However, under alkaline conditions, the hydroxide (B78521) ion (OH-), a stronger nucleophile than water, can significantly accelerate the rate of hydrolysis. acs.org The hydrolysis of other heterocyclic compounds containing a chloromethyl group has been shown to be base-catalyzed. acs.org

The imidazole ring itself can also influence the hydrolytic stability. The nitrogen atoms in the imidazole ring can be protonated or deprotonated depending on the pH, which can affect the electron density of the ring and the reactivity of the chloromethyl substituent. The stability of related imidazolium (B1220033) cations in alkaline solutions has been shown to be influenced by substituents on the imidazole ring, with certain substitutions enhancing stability.

Identification of Hydrolysis Products

The primary hydrolysis product of this compound is expected to be 5-(hydroxymethyl)-2-ethyl-1H-imidazole. This reaction involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

Expected Primary Hydrolysis Reaction:

C₆H₉ClN₂ + H₂O → C₆H₁₀N₂O + HCl (this compound) → (5-(hydroxymethyl)-2-ethyl-1H-imidazole)

Further degradation of the primary hydrolysis product may occur, potentially leading to the opening of the imidazole ring under more forceful conditions, although the aromaticity of the imidazole ring provides a degree of stability. nih.gov Studies on the hydrolysis of other imidazole derivatives have shown that the imidazole ring can be cleaved under certain conditions, leading to the formation of smaller organic molecules.

Photolytic Degradation Under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light. For this compound, this process is an important environmental degradation pathway, particularly in the presence of sunlight. The imidazole moiety is known to be sensitive to photodegradation. nih.gov

Quantum Yields of Photolysis

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules that undergo a specific reaction for each photon absorbed. While the specific quantum yield for the photodegradation of this compound has not been reported, data from related imidazole derivatives can provide an indication of its potential photochemical reactivity. For instance, kinetic studies of the photodegradation of several nitroimidazole derivatives have determined their quantum yields in aqueous solutions. researchgate.net It is important to note that the quantum yield can be wavelength-dependent and influenced by the experimental conditions. rsc.orgrsc.org

Interactive Data Table: Photodegradation Quantum Yields of Selected Nitroimidazole Derivatives (Note: This data is for analogous compounds and serves as an indicator of the potential photochemical reactivity of imidazole derivatives.)

CompoundQuantum Yield (Φ)Wavelength (nm)Reference
Metronidazole0.025313 researchgate.net
Ornidazole0.012313 researchgate.net
Tinidazole0.008313 researchgate.net

The presence of a chromophore, a part of a molecule responsible for its color, can significantly influence the absorption of light and, consequently, the rate of photodegradation. The imidazole ring in this compound absorbs UV radiation, initiating the photolytic process.

Mechanistic Studies of Photodegradation

The photodegradation of imidazole derivatives can proceed through various mechanisms. One common pathway is photo-oxidation, which involves the reaction of the excited state of the molecule with oxygen. Studies on lophine (2,4,5-triphenylimidazole) derivatives have shown that photo-oxidation can be accelerated by the formation of a planar quinoid oxidation-state structure, which is then attacked by self-sensitized singlet oxygen. rsc.org

Another potential pathway is the homolytic cleavage of the carbon-chlorine bond in the chloromethyl group upon absorption of UV radiation. This would generate a highly reactive radical intermediate, which could then undergo further reactions, such as hydrogen abstraction or reaction with oxygen, to form a variety of degradation products. The imidazole ring itself can also undergo photochemical transformations, leading to ring cleavage or rearrangement products. nih.gov The photodegradation of daclatasvir (B1663022), which contains an imidazole moiety, was found to produce several degradation products through multiple pathways. nih.gov

Oxidative Degradation Mechanisms

Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The imidazole ring is generally susceptible to oxidation.

Forced degradation studies of daclatasvir have shown that its imidazole moiety is liable to base-mediated autoxidation. nih.gov The oxidation of substituted imidazoles with agents like bromine or N-bromosuccinimide can lead to the cleavage of the imidazole ring, forming products such as glyoxal (B1671930) and formamide.

Computational studies on the aqueous-phase oxidative degradation of imidazole have indicated that the reaction with hydroxyl radicals is a significant degradation pathway, with a calculated atmospheric lifetime of approximately 14 hours for the parent imidazole. The primary reaction mechanisms are proposed to be •OH addition to the double bonds of the imidazole ring and hydrogen abstraction from the N-H group. The subsequent reactions with oxygen can lead to the formation of various oxygenated products and ultimately ring cleavage.

Reaction with Hydroxyl Radicals and Ozone

The reaction of imidazole with hydroxyl radicals is known to proceed rapidly, primarily through the addition of the •OH radical to the carbon atoms of the imidazole ring. mdpi.com This addition pathway is generally favored over hydrogen abstraction from the ring. For substituted imidazoles, the position of the substituents can influence the site of •OH addition. In the case of this compound, the ethyl group at the 2-position and the chloromethyl group at the 5-position will electronically and sterically influence the reaction. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack by ozone. The generally accepted mechanism for the ozonolysis of imidazoles involves the formation of a primary ozonide (a molozonide adduct) across one of the double bonds of the imidazole ring. This is followed by the cleavage of the ring.

The presence of the chloromethyl group is expected to introduce an additional reaction pathway involving chlorine radicals (Cl•), which can be formed in certain atmospheric conditions. researchgate.net

Inferred Reaction Mechanisms with Atmospheric Oxidants

Reactant Proposed Reaction Type Initial Step Potential Subsequent Steps
Hydroxyl Radical (•OH) Electrophilic AdditionAddition of •OH to the C4 or C2 position of the imidazole ring.Ring opening, fragmentation, or formation of hydroxylated intermediates.
Hydrogen AbstractionAbstraction of a hydrogen atom from the ethyl group or the N-H of the imidazole ring.Formation of alkyl or nitrogen-centered radicals, leading to further oxidation.
Ozone (O₃) OzonolysisFormation of a primary ozonide across the C4-C5 double bond.Cleavage of the imidazole ring to form smaller, oxygenated organic compounds.

Identification of Oxidation Products

The oxidation of this compound by hydroxyl radicals and ozone is expected to lead to a variety of transformation products. Based on the degradation pathways of other imidazole derivatives, the following products can be postulated.

Oxidation by hydroxyl radicals could lead to the formation of hydroxylated derivatives of the parent compound. Subsequent reactions could result in the opening of the imidazole ring, leading to the formation of smaller, more oxidized fragments. These could include organic acids, aldehydes, and amides.

Ozonolysis is expected to cause the cleavage of the imidazole ring. This would likely result in the formation of compounds containing carbonyl and carboxyl functional groups. The initial cleavage products would likely be unstable and undergo further reactions, such as hydrolysis or oxidation, to form more stable end-products.

It is important to note that the presence of the chloromethyl group could lead to the formation of chlorinated degradation products, which may have their own environmental implications.

Postulated Oxidation Products of this compound

Oxidant Potential Transformation Product Plausible Formation Pathway
Hydroxyl Radical (•OH) Hydroxylated this compoundAddition of •OH to the imidazole ring.
2-ethyl-1H-imidazole-5-carbaldehydeOxidation of the chloromethyl group.
2-ethyl-1H-imidazole-5-carboxylic acidFurther oxidation of the aldehyde.
Ring-opened fragments (e.g., amides, organic acids)Cleavage of the imidazole ring following •OH addition.
Ozone (O₃) Formamide, N-(chloromethyl)formamide, ethylamide derivativesCleavage of the C4-C5 bond of the imidazole ring.
Glyoxal, pyruvaldehyde derivativesFurther fragmentation of initial ring-opened products.

Biodegradation Pathways (Chemical Transformations Only, No Ecotoxicity)

The biodegradation of this compound involves the transformation of the molecule by microorganisms. While specific studies on this compound are lacking, the biodegradation pathways can be inferred from research on the microbial degradation of other substituted imidazoles and halogenated heterocyclic compounds.

Microbial Transformation Products

The microbial degradation of this compound is likely to proceed through several key transformations. A primary step in the breakdown of many halogenated organic compounds is dehalogenation, where the chlorine atom is removed from the chloromethyl group. researchgate.net This can occur through hydrolytic, reductive, or oxidative mechanisms.

Following or concurrent with dehalogenation, the ethyl group and the imidazole ring are subject to microbial attack. The ethyl group can be oxidized to an alcohol, then to an aldehyde, and finally to a carboxylic acid. The imidazole ring itself can be cleaved, often following an initial hydroxylation step. The substitution on the nitrogen atom of the imidazole ring is known to affect biodegradability, with N-substituted imidazoles often being more resistant to degradation. nih.gov

Potential Microbial Transformation Products of this compound

Potential Transformation Product Plausible Microbial Transformation
5-(hydroxymethyl)-2-ethyl-1H-imidazole Hydrolytic dehalogenation of the chloromethyl group.
2-ethyl-1H-imidazole-5-carbaldehyde Oxidation of the hydroxymethyl group.
2-ethyl-1H-imidazole-5-carboxylic acid Oxidation of the aldehyde.
5-(chloromethyl)-2-(1-hydroxyethyl)-1H-imidazole Hydroxylation of the ethyl group.
Ring-opened metabolites Cleavage of the imidazole ring.

Enzymes Involved in Chemical Breakdown

The biodegradation of this compound would be facilitated by a range of microbial enzymes. The specific enzymes involved would depend on the microorganism and the environmental conditions.

Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. Hydrolytic dehalogenases, for instance, could replace the chlorine atom of the chloromethyl group with a hydroxyl group from water. nih.gov

Monooxygenases and Dioxygenases , particularly cytochrome P450 monooxygenases, are known to be involved in the metabolism of a wide variety of organic compounds, including imidazole derivatives. mdpi.comnih.gov These enzymes could catalyze the hydroxylation of the ethyl group or the imidazole ring, which are often initial steps in degradation pathways.

The urocanase pathway is responsible for the degradation of the imidazole-containing amino acid histidine. However, studies have shown that N-substitution on the imidazole ring can block this pathway, suggesting it may not be the primary route for the degradation of N-substituted imidazoles.

Plausible Enzymes in the Biodegradation of this compound

Enzyme Class Potential Role in Degradation Specific Reaction Catalyzed
Dehalogenases Removal of the chlorine atom.Hydrolytic or oxidative cleavage of the C-Cl bond in the chloromethyl group.
Cytochrome P450 Monooxygenases Initial oxidation of the molecule.Hydroxylation of the ethyl group or the imidazole ring.
Alcohol Dehydrogenases Oxidation of hydroxylated intermediates.Conversion of a hydroxyl group on the ethyl side chain to an aldehyde.
Aldehyde Dehydrogenases Further oxidation of aldehyde intermediates.Conversion of an aldehyde group to a carboxylic acid.
Ring-cleaving Dioxygenases Breakdown of the imidazole ring.Cleavage of the aromatic ring following initial hydroxylation.

Future Research Directions and Emerging Areas for 5 Chloromethyl 2 Ethyl 1h Imidazole

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to 5-(chloromethyl)-2-ethyl-1H-imidazole and its derivatives is paramount for advancing its research and application. Future investigations are anticipated to focus on several key areas:

Green Chemistry Approaches: A significant shift towards environmentally benign synthesis is expected. This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. Research into one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, could streamline the production process. nih.gov

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Catalytic Systems: The exploration of novel catalysts, such as metal-organic frameworks (MOFs) and nanocatalysts, could provide new pathways for the synthesis of this compound with high selectivity and yield. Research into biocatalysis, using enzymes to mediate the synthesis, also presents a promising avenue for sustainable production.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Chemistry Reduced environmental impact, lower cost, increased safety.Use of renewable starting materials, solvent-free reactions, energy-efficient processes. nih.gov
Flow Chemistry Precise control over reaction parameters, enhanced safety, scalability.Optimization of reactor design, development of in-line purification techniques.
Novel Catalysis Higher efficiency, selectivity, and milder reaction conditions.Development of reusable catalysts, exploring enzymatic and nano-catalytic systems.

Discovery of Unprecedented Chemical Reactivity

The chloromethyl group in this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will likely uncover new and unexpected reactivity patterns.

Nucleophilic Substitution Reactions: While the chlorine atom is readily displaced by various nucleophiles, a deeper understanding of the factors governing regioselectivity and stereoselectivity in these reactions is needed. Exploring a broader range of nucleophiles could lead to the synthesis of novel imidazole (B134444) derivatives with unique properties.

Cross-Coupling Reactions: The development of new cross-coupling methodologies, such as those catalyzed by palladium, nickel, or copper, could enable the direct functionalization of the imidazole ring, providing access to a wider range of substituted imidazoles.

Photoredox Catalysis: The use of visible light-driven photoredox catalysis could open up new avenues for the functionalization of this compound under mild reaction conditions, allowing for the formation of previously inaccessible chemical bonds.

Integration into Advanced Functional Materials

The unique electronic and structural features of the imidazole ring make this compound a promising building block for the creation of advanced functional materials. researchgate.net

Polymers and Dendrimers: The bifunctional nature of this compound (with reactive sites at the chloromethyl group and the imidazole nitrogen) makes it an ideal monomer for the synthesis of novel polymers and dendrimers. These materials could find applications in drug delivery, catalysis, and electronics.

Metal-Organic Frameworks (MOFs): The imidazole nitrogen atoms can act as ligands to coordinate with metal ions, leading to the formation of MOFs. These porous materials have potential applications in gas storage, separation, and catalysis.

Organic Electronics: Imidazole-based materials have shown promise in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Future research could focus on incorporating this compound into the design of new organic electronic materials with improved performance and stability.

Material TypePotential ApplicationsResearch Focus
Polymers and Dendrimers Drug delivery, catalysis, sensors.Control of polymer architecture, tuning of material properties.
Metal-Organic Frameworks (MOFs) Gas storage, separation, catalysis.Synthesis of MOFs with tailored pore sizes and functionalities.
Organic Electronics OLEDs, OPVs, transistors.Design of materials with optimized electronic and optical properties.

Interdisciplinary Research with Computational Chemistry

Computational chemistry and molecular modeling are powerful tools for understanding and predicting the properties and reactivity of molecules. elixirpublishers.com Integrating these approaches with experimental studies will be crucial for accelerating the development of new applications for this compound.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and design new synthetic strategies. researchgate.net

Prediction of Material Properties: Computational screening can be employed to predict the properties of materials derived from this compound, allowing for the rational design of materials with specific functionalities.

Drug Design and Discovery: Molecular docking and molecular dynamics simulations can be used to study the interactions of this compound and its derivatives with biological targets, aiding in the design of new therapeutic agents. plos.orgnih.gov

Role in Sustainable Chemical Processes

The principles of green chemistry are becoming increasingly important in the chemical industry. Future research will explore the role of this compound in the development of more sustainable chemical processes.

Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources, such as biomass, would be a significant step towards a more sustainable chemical industry.

Catalyst Development: The use of this compound as a ligand for the development of highly efficient and recyclable catalysts could reduce waste and improve the sustainability of chemical manufacturing.

Circular Economy: Exploring the potential for recycling and reusing materials derived from this compound would contribute to a more circular economy, where waste is minimized and resources are used more efficiently.

Potential for Advanced Analytical Applications

The unique chemical properties of this compound make it a candidate for the development of advanced analytical tools.

Chemical Sensors: The imidazole ring can be functionalized to create chemosensors that can selectively detect metal ions, anions, or small organic molecules. The chloromethyl group provides a convenient handle for attaching these sensors to surfaces or incorporating them into polymer matrices.

Fluorescent Probes: Imidazole derivatives can exhibit fluorescence, and by modifying the structure of this compound, it may be possible to develop fluorescent probes for imaging and sensing applications in biological systems. researchgate.net

Chromatography: This compound and its derivatives could be used as stationary phases in chromatography for the separation of complex mixtures. The ability to tune the polarity and selectivity of the stationary phase by modifying the imidazole structure is a key advantage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 5-(chloromethyl)-2-ethyl-1H-imidazole, and how do reaction conditions influence yield?

  • Methodology : Multi-component reactions (MCRs) under mild acidic or basic conditions are commonly used. For example, tandem three-component reactions involving hydrazines, aldehydes, and nitriles can yield substituted imidazoles . Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical to avoid side reactions like over-alkylation.
  • Data Insights : In analogous imidazole syntheses, yields ranged from 60–85% depending on electron-withdrawing/donating substituents. For chloromethyl derivatives, inert atmospheres (N₂) may reduce hydrolysis of the chloromethyl group .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodology :

  • ¹H NMR : The chloromethyl (-CH₂Cl) proton resonance typically appears as a singlet at δ 4.5–5.0 ppm, but splitting may occur if adjacent to chiral centers. Use deuterated DMSO or CDCl₃ to enhance signal resolution .
  • ¹³C NMR : The imidazole C2 carbon (adjacent to the ethyl group) resonates at δ 145–150 ppm, while the chloromethyl carbon appears at δ 40–45 ppm .
    • Contradiction Resolution : If unexpected splitting is observed, consider steric hindrance or crystallographic disorder, and validate with X-ray diffraction (see Advanced Question 3) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Storage : Keep in anhydrous conditions (P402) at 2–8°C to prevent hydrolysis of the chloromethyl group .
  • Exposure Control : Use fume hoods (P260) and PPE (gloves, goggles). In case of skin contact, wash immediately with 5% sodium thiosulfate to neutralize reactive chloride .
    • Emergency Response : For ingestion, administer activated charcoal and seek medical attention (P301 + P310) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions for this compound?

  • Methodology : Use SHELXTL or SHELXL for single-crystal X-ray refinement. The chloromethyl group’s torsion angles can be refined with restraints to mitigate disorder. For example, C-Cl bond lengths should converge to ~1.78 Å .
  • Case Study : In a related compound, 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole, discrepancies between DFT-calculated and experimental bond angles were resolved by refining thermal parameters and validating with Hirshfeld surface analysis .

Q. What strategies optimize the regioselective functionalization of the chloromethyl group in this compound?

  • Approaches :

  • Nucleophilic Substitution : Replace -Cl with -SH or -NH₂ using thiourea or ammonia in polar aprotic solvents (e.g., DMF) at 60°C .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalyst and K₂CO₃ base, achieving >70% yield for biaryl derivatives .
    • Challenges : Competing imidazole ring alkylation may occur; monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. How do solvent effects and counterion choice influence the stability of this compound hydrochloride salts?

  • Data-Driven Analysis : Hydrochloride salts exhibit higher hygroscopicity than free bases. In acetonitrile, the chloride ion’s nucleophilicity can lead to solvolysis. Use non-polar solvents (e.g., dichloromethane) for long-term storage .
  • Case Study : A stability study on 1-(2-chloroethyl)-2-ethyl-1H-imidazole hydrochloride showed <5% degradation after 6 months when stored under argon at -20°C .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methods :

  • Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., cytochrome P450). The chloromethyl group’s electrophilicity may enhance covalent binding to cysteine residues .
  • QSAR Models : Use Hammett σ constants for substituents on the imidazole ring to correlate electronic effects with antimicrobial activity .
    • Validation : Compare predicted IC₅₀ values with experimental assays (e.g., MTT for cytotoxicity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.